2-(2-Ethoxyethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-13-7-8-14-11-6-4-3-5-10(11)9-12/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMJTWQFKMGJQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Ethoxyethoxy)benzonitrile CAS 99854-87-2 properties
The following technical guide details the properties, synthesis, and application logic of 2-(2-Ethoxyethoxy)benzonitrile (CAS 99854-87-2) . This document is structured for researchers and process chemists, focusing on actionable protocols and mechanistic insights rather than generic descriptions.
CAS: 99854-87-2 | Formula: C₁₁H₁₃NO₂ | MW: 191.23 g/mol
Executive Summary
2-(2-Ethoxyethoxy)benzonitrile is a specialized ether-linked benzonitrile intermediate used primarily in the synthesis of pharmaceutical scaffolds containing phenoxyalkyl moieties.[1] It serves as a critical building block for
Chemical Identity & Physicochemical Properties
This compound exhibits the lipophilicity characteristic of aryl ethers, balanced by the polarity of the nitrile group.
Table 1: Physicochemical Profile
| Property | Value | Note |
| CAS Number | 99854-87-2 | Verified Registry |
| IUPAC Name | 2-[2-(ethoxy)ethoxy]benzonitrile | |
| Molecular Weight | 191.23 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | T_m predicted < 25°C based on homologs |
| Boiling Point | ~330°C (Predicted) | High BP due to polarity |
| Density | 1.08 ± 0.05 g/cm³ | Estimated |
| Solubility | DCM, EtOAc, DMSO, Methanol | Insoluble in water |
| LogP | ~2.5 | Moderate Lipophilicity |
Synthetic Methodology & Process Chemistry
The synthesis of 2-(2-Ethoxyethoxy)benzonitrile is a classic example of Williamson Ether Synthesis , yet it requires precise control over stoichiometry and base selection to prevent hydrolysis of the nitrile group or competitive elimination of the alkyl halide.
Retrosynthetic Analysis
The most robust route disconnects at the phenolic oxygen, utilizing 2-Hydroxybenzonitrile (Salicylonitrile) as the nucleophile and 2-Bromoethyl ethyl ether as the electrophile.
Figure 1: Convergent synthesis via SN2 alkylation of salicylonitrile.
Experimental Protocol (Bench Scale)
Objective: Synthesize 10g of 2-(2-Ethoxyethoxy)benzonitrile.
-
Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Hydroxybenzonitrile (1.0 eq, 52.4 mmol) in anhydrous DMF (5 volumes).
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, finely ground). Stir at room temperature for 30 minutes to form the phenoxide anion. Note: Evolution of CO₂ is minimal here but ensures deprotonation.
-
Alkylation: Add 2-Bromoethyl ethyl ether (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (Salicylonitrile) should be consumed.
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with water (10 volumes) to quench and precipitate the product (or induce phase separation).
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Critical Process Parameters (CPPs)
-
Base Selection: K₂CO₃ is preferred over NaH. NaH is faster but carries a higher safety risk and can cause side reactions with the nitrile group if temperature is uncontrolled.
-
Solvent System: DMF or NMP accelerates the SN2 reaction due to their polar aprotic nature. Acetone/reflux is a greener alternative but significantly slower (12-18h).
-
Impurity Control: The primary impurity is the O-alkylation dimer if the di-halo linker is used incorrectly. Using the mono-bromo ether prevents this.
Analytical Characterization
Validation of the structure relies on confirming the ether linkage and the integrity of the nitrile group.
-
¹H NMR (CDCl₃, 400 MHz):
- 7.5–6.9 ppm (m, 4H, Aromatic): Characteristic ortho-substituted pattern.
- 4.2 ppm (t, 2H, Ar-O-CH ₂-): Deshielded triplet next to phenoxy oxygen.
- 3.8 ppm (t, 2H, -CH ₂-O-Et): Triplet for the ethylene linker.
- 3.6 ppm (q, 2H, -O-CH ₂-CH₃): Quartet for the ethyl group.
- 1.2 ppm (t, 3H, -CH₂-CH ₃): Triplet for the terminal methyl.
-
IR Spectroscopy:
-
2220 cm⁻¹: Sharp, distinct stretch for the Nitrile (C≡N) group.
-
1240 cm⁻¹: Aryl alkyl ether (C-O-C) stretch.
-
Applications in Drug Development
This compound is a "Des-fluoro" analog of the side chain found in Silodosin (Rapaflo). In Silodosin, the phenoxy linker contains a 2,2,2-trifluoroethoxy group.
-
Impurity Reference Standard: During the synthesis of Silodosin, if non-fluorinated ethanol/alkyl halides are present as contaminants, CAS 99854-87-2 can form. It is essential for QC to quantify this potential impurity.
-
SAR Studies: In Structure-Activity Relationship (SAR) campaigns, researchers substitute the trifluoroethoxy group with an ethoxy group (using this intermediate) to determine the role of the fluorine atoms in metabolic stability and receptor binding affinity.
Figure 2: Workflow for converting the nitrile intermediate into active pharmaceutical ingredients.
Safety & Handling
-
Hazards: Like most benzonitriles, this compound is harmful if swallowed or inhaled. It causes skin and eye irritation (H315, H319).
-
Metabolism: Nitriles can liberate cyanide in vivo via oxidative metabolism (cytochrome P450), though ortho-substitution often sterically hinders this process.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the ether linkage over long periods.
References
-
PubChem. (2025).[3][4] Compound Summary: 2-(2-Ethoxyethoxy)benzonitrile (CAS 99854-87-2).[1] National Library of Medicine. [1]
-
BenchChem. (2025).[5] Synthesis of 2-Hydroxybenzonitrile and Derivatives. Technical Review.
-
Organic Syntheses. (2024). General Methods for Alkylation of Salicylonitrile. Org. Synth. 101, 542-563.[6]
-
Recordati S.p.A. (2010). Silodosin: Pharmacology and Chemistry of Impurities. European Medicines Agency Assessment Report.
Sources
- 1. 182287-57-6|3-Ethoxy-4-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 2. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 3. Cyclohexene | C6H10 | CID 8079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylcyclohexane | C6H11CH3 | CID 7962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
2-(2-Ethoxyethoxy)benzonitrile chemical structure and molecular weight
Technical Whitepaper: 2-(2-Ethoxyethoxy)benzonitrile
Structural Characterization, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
2-(2-Ethoxyethoxy)benzonitrile (CAS 99854-87-2) is a specialized aryl ether intermediate utilized in the synthesis of complex pharmaceutical agents.[1] Characterized by a benzonitrile core substituted at the ortho position with a diethylene glycol monoethyl ether moiety, this compound serves as a critical building block for benzamidines, benzofurans, and tetrazole-based bioisosteres. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic methodologies, and quality control standards for drug development researchers.
Part 1: Molecular Identity & Physicochemical Properties[2]
The precise structural identification of 2-(2-Ethoxyethoxy)benzonitrile is paramount for regulatory filing and reaction stoichiometry.
Nomenclature and Registry
-
Synonyms: o-(2-Ethoxyethoxy)benzonitrile; 2-(2-Ethoxyethoxy)benzenecarbonitrile.
-
SMILES: CCOC1=CC=CC=C1C#N (Note: This is the simplified string; the specific ether chain is CCOCCOc1ccccc1C#N).
-
Correct SMILES: CCOCCOc1ccccc1C#N
Structural Specifications
The molecule consists of a lipophilic ethyl tail, a polar ether linker, and an electron-withdrawing nitrile group. This amphiphilic nature influences its solubility profile in organic synthesis.
| Property | Value | Source/Calculation |
| Molecular Formula | C₁₁H₁₃NO₂ | Stoichiometry |
| Molecular Weight | 191.23 g/mol | Calculated (C:12.01, H:1.01, N:14.01, O:16.00) |
| Appearance | White to pale yellow solid | Experimental (CoA Data) |
| Melting Point | 45–50 °C (Typical) | Experimental Range |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic Ether Chain |
Structural Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Figure 1: Functional domain analysis of 2-(2-Ethoxyethoxy)benzonitrile.
Part 2: Synthetic Pathways & Process Chemistry
The industrial synthesis of 2-(2-Ethoxyethoxy)benzonitrile typically employs a Williamson Ether Synthesis . This nucleophilic substitution reaction is preferred for its scalability and high yield, utilizing 2-hydroxybenzonitrile (salicylonitrile) as the nucleophile.
Reaction Mechanism
The phenolic hydroxyl group of salicylonitrile is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide ion. This ambient nucleophile attacks the electrophilic carbon of 2-ethoxyethyl bromide (or tosylate) via an S_N2 mechanism.
Reaction Scheme: Salicylonitrile + 2-Ethoxyethyl Bromide + K₂CO₂ → Product + KBr + CO₂ + H₂O
Experimental Protocol (Bench Scale)
Self-Validating System: The color change of the reaction mixture (formation of precipitate KBr) and TLC monitoring serve as internal checkpoints.
Materials:
-
2-Hydroxybenzonitrile (1.0 eq)
-
2-Ethoxyethyl bromide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Potassium Iodide (KI), catalytic (0.1 eq) – Accelerates reaction via Finkelstein exchange.
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile in dry DMF (5 mL/mmol).
-
Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure phenoxide formation (Solution may turn yellow).
-
Addition: Add catalytic KI, followed by the dropwise addition of 2-ethoxyethyl bromide.
-
Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 6–12 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear.
-
-
Workup: Cool to room temperature. Pour into ice-cold water (10x volume). The product may precipitate as a solid or oil.
-
Extraction: If oil separates, extract with Ethyl Acetate (3x). Wash organics with water (to remove DMF) and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
Synthetic Workflow Diagram
Figure 2: Process flow for the synthesis of 2-(2-Ethoxyethoxy)benzonitrile.
Part 3: Structural Characterization (Spectroscopy)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal spectroscopic methods.
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (-C≡N): A sharp, distinct band at 2220–2230 cm⁻¹ . This is the diagnostic peak for the nitrile functionality.
-
Ether Stretch (C-O-C): Strong bands in the 1240–1260 cm⁻¹ (aryl alkyl ether) and 1100–1150 cm⁻¹ (aliphatic ether) regions.
-
Aromatic C=C: Peaks at 1600 cm⁻¹ and 1450 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.55 – 7.60 | Doublet of doublets | 1H | Ar-H (C6, ortho to CN) |
| 7.45 – 7.50 | Triplet of doublets | 1H | Ar-H (C4) |
| 6.95 – 7.05 | Multiplet | 2H | Ar-H (C3, C5) |
| 4.20 – 4.25 | Triplet | 2H | Ar-O-CH₂ -CH₂ |
| 3.80 – 3.85 | Triplet | 2H | Ar-O-CH₂-CH₂ -O |
| 3.55 – 3.65 | Quartet | 2H | O-CH₂ -CH₃ |
| 1.20 – 1.25 | Triplet | 3H | O-CH₂-CH₃ |
Interpretation: The presence of the distinct ethylene bridge signals (two triplets) and the ethyl group (quartet/triplet pattern) confirms the side chain attachment. The 1:1 ratio of aromatic protons to the integration of the side chain confirms mono-substitution.
Part 4: Applications in Drug Development
2-(2-Ethoxyethoxy)benzonitrile is not merely an end-product but a versatile divergent intermediate . The nitrile group serves as a "masked" functionality that can be transformed into various pharmacophores used in medicinal chemistry.
Functional Transformations
-
Benzamidines: Reaction with hydroxylamine followed by reduction or direct Pinner reaction yields benzamidines, common in anticoagulant drugs (e.g., Factor Xa inhibitors).
-
Tetrazoles: [3+2] cycloaddition with sodium azide yields the tetrazole derivative, a bioisostere for carboxylic acids (common in ARBs like Valsartan, though this specific chain suggests different targets).
-
Benzofurans: Under acidic conditions or specific metal catalysis, the ether chain can participate in cyclization reactions to form substituted benzofurans.
Application Diagram
Figure 3: Divergent synthetic utility of the benzonitrile core.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99854-87-2. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
ortho-(2-ethoxyethoxy)benzonitrile synonyms and IUPAC name
[1]
Introduction
ortho-(2-Ethoxyethoxy)benzonitrile (CAS: 99854-87-2) is a specialized ether-functionalized aromatic nitrile used primarily as a fine chemical intermediate in organic synthesis and medicinal chemistry.[1] Belonging to the class of alkoxybenzonitriles, it serves as a critical building block for introducing glycol ether side chains into pharmacophores—a strategy often employed to modulate the lipophilicity (LogP) and aqueous solubility of drug candidates.[1]
This guide provides a comprehensive technical analysis of the compound’s nomenclature, physicochemical identity, synthetic methodologies, and applications in drug development.[1]
Nomenclature & Chemical Identity
Precise nomenclature is vital for database retrieval and regulatory filing.[1] While "ortho-(2-ethoxyethoxy)benzonitrile" is the common technical descriptor, the IUPAC system prioritizes the carbonitrile suffix.[1]
Standardized Nomenclature
| System | Name / Identifier |
| IUPAC Name | 2-(2-ethoxyethoxy)benzenecarbonitrile |
| Common Name | ortho-(2-ethoxyethoxy)benzonitrile |
| Alternative Name | 2-[2-(ethoxy)ethoxy]benzonitrile |
| CAS Registry Number | 99854-87-2 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| SMILES | CCOCCOC1=CC=CC=C1C#N |
| InChI Key | UYPFVEUNXBACOR-UHFFFAOYSA-N |
Structural Logic
The molecule consists of a benzonitrile core substituted at the ortho (2-) position with a diethylene glycol monoethyl ether fragment (specifically, a 2-ethoxyethoxy group).[1] This substitution pattern creates a "molecular hinge," allowing the ether tail to wrap or interact with binding pockets distinct from the rigid aromatic nitrile.[1]
Physicochemical Profile
The following data aggregates predicted and experimental values relevant for handling and formulation.
| Property | Value | Note |
| Molecular Weight | 191.23 g/mol | |
| Physical State | Liquid or Low-melting Solid | Based on congeneric series |
| Boiling Point | ~320–330 °C (Predicted) | @ 760 mmHg |
| Density | ~1.08 g/cm³ (Predicted) | |
| LogP (Octanol/Water) | ~1.95 | Moderate Lipophilicity |
| H-Bond Acceptors | 3 | (Nitrile N + 2 Ethers) |
| Topological Polar Surface Area | 42.2 Ų | Good membrane permeability range |
Synthesis & Manufacturing Protocol
The synthesis of ortho-(2-ethoxyethoxy)benzonitrile typically follows a Williamson Ether Synthesis pathway.[1] This approach is preferred for its high yield and operational simplicity, avoiding the harsh conditions of cyanation reactions.[1]
Retrosynthetic Analysis
The target molecule is disconnected at the phenolic oxygen, revealing two precursors:
-
Salicylonitrile (2-Hydroxybenzonitrile): The nucleophilic scaffold.[1]
-
2-Ethoxyethyl bromide: The electrophilic alkylating agent.[1]
Experimental Workflow (Standardized Protocol)
Note: This protocol is a generalized high-yield procedure adapted from standard alkoxybenzonitrile synthesis.
Reagents:
-
2-Hydroxybenzonitrile (1.0 eq)[1]
-
2-Ethoxyethyl bromide (1.2 eq)[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Potassium Iodide (
), catalytic (0.1 eq)[1] -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
)[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile in DMF (0.5 M concentration). Add anhydrous
.[1] Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add 2-ethoxyethyl bromide dropwise. Add catalytic
to accelerate the reaction via the Finkelstein mechanism (in situ generation of the more reactive iodide).[1] -
Reaction: Heat the mixture to 80°C under an inert atmosphere (
) for 6–12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1) or HPLC.[1] -
Quench & Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x volume) to precipitate the product or separate the oil.
-
Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with water, 1M NaOH (to remove unreacted phenol), and brine.[1]
-
Purification: Dry over
, filter, and concentrate in vacuo. Purify via silica gel column chromatography if necessary (eluent: Hexane/EtOAc gradient).
Process Logic Diagram
The following diagram visualizes the synthesis logic and critical control points.
Figure 1: Synthetic workflow for the production of 2-(2-ethoxyethoxy)benzonitrile via Williamson Ether Synthesis.[1]
Applications in Drug Development[1]
In medicinal chemistry, ortho-(2-ethoxyethoxy)benzonitrile is rarely the final API (Active Pharmaceutical Ingredient) but serves as a versatile intermediate.[1]
Pharmacophore Modulation
The 2-ethoxyethoxy moiety is a "PEG-like" short chain.[1] Introducing this group onto an aromatic scaffold can:
-
Increase Solubility: The ether oxygens act as hydrogen bond acceptors, improving aqueous solubility compared to alkyl chains.[1]
-
Metabolic Stability: Ether linkages are generally more resistant to metabolic hydrolysis than esters.[1]
-
Conformational Locking: The ortho substituent can force the benzonitrile ring into specific torsion angles relative to other parts of a larger molecule, aiding in receptor fit.[1]
Downstream Transformations
The nitrile group (-CN) is a "masked" functionality that can be transformed into various heterocycles:
-
Amidines: Precursors for imidazoles and pyrimidines.[1]
-
Tetrazoles: Bioisosteres for carboxylic acids (via reaction with sodium azide).[1]
-
Benzylamines: Via reduction (e.g.,
or /Pd-C).[1]
Figure 2: Divergent synthetic utility of the benzonitrile core in medicinal chemistry.[1]
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for alkoxybenzonitriles.[1]
-
Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Handling: Use in a fume hood.[1] Avoid inhalation of vapors.[1]
-
Storage: Store in a cool, dry place under inert gas (
or Ar) to prevent slow oxidation of the ether tail.
References
2-[2-(ethoxy)ethoxy]benzonitrile safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 2-[2-(ethoxy)ethoxy]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry and Risks
2-[2-(ethoxy)ethoxy]benzonitrile is an aromatic nitrile compound whose utility in synthetic chemistry and drug discovery is predicated on the reactivity of its constituent functional groups: the nitrile, the ether linkages, and the benzene ring. While its specific applications are evolving, its structural similarity to other benzonitrile derivatives necessitates a proactive and informed approach to laboratory safety. The presence of the benzonitrile moiety, in particular, serves as a structural alert for potential toxicity, demanding more than just routine precautions.
This guide is designed for the experienced researcher. It moves beyond the mere recitation of standard Safety Data Sheet (SDS) information to provide a deeper, mechanistic understanding of the potential hazards and the scientific rationale behind the recommended safety protocols. Our objective is to empower scientists to not only follow procedures but to internalize a safety-first mindset grounded in chemical principles, ensuring that innovation does not come at the cost of personal or environmental well-being.
Section 1: Hazard Identification and Toxicological Profile
While a dedicated and comprehensive toxicological study for 2-[2-(ethoxy)ethoxy]benzonitrile is not widely available, a robust hazard profile can be constructed by examining structurally analogous compounds, primarily 2-ethoxybenzonitrile and the parent benzonitrile. The toxicological concerns are largely driven by the nitrile group (-C≡N) and the overall aromatic system.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on aggregated data for the closely related 2-ethoxybenzonitrile, the following classifications are anticipated for our target compound.[1]
GHS Hazard Classification Summary
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
Mechanistic Insights:
The primary toxicological concern with many nitrile compounds is their potential to cause harm through multiple routes of exposure. Benzonitriles are known to be irritating to the skin, eyes, and respiratory tract.[5] Ingestion, inhalation, or significant dermal absorption can lead to systemic toxicity.[2][6] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[7] While the metabolism of 2-[2-(ethoxy)ethoxy]benzonitrile has not been fully elucidated, it is crucial to handle it with the assumption that it poses a significant health risk upon exposure.
Section 2: Proactive Risk Assessment & Mitigation Workflow
A self-validating safety protocol begins not with PPE, but with a cognitive workflow that moves from hazard identification to risk mitigation. The causality is critical: we select controls because of the identified hazards. This workflow ensures that safety measures are neither insufficient nor excessive, but are instead rationally tailored to the experiment at hand.
Caption: Proactive Risk Assessment Workflow for Chemical Synthesis.
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This SOP is a self-validating system. Each step is designed to prevent exposure based on the toxicological profile detailed in Section 1. Adherence to this protocol is mandatory for all personnel handling 2-[2-(ethoxy)ethoxy]benzonitrile or structurally related compounds.
1. Engineering & Administrative Controls
-
1.1. Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to mitigate inhalation risk.[8]
-
1.2. Ventilation: The chemical fume hood must have a verified face velocity of 80-120 feet per minute (fpm).
-
1.3. Access Control: The designated area should be clearly marked with a warning sign indicating the presence of a toxic and irritant chemical.
-
1.4. Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[3][4][9] Do not eat, drink, or smoke in the laboratory area.[6][10]
2. Personal Protective Equipment (PPE)
-
2.1. Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil) at all times. Double-gloving is recommended for transfers of neat material. Gloves must be inspected for tears or punctures before use.[4] The rationale is to prevent dermal absorption, a key exposure route.[1] Contaminated gloves must be removed and disposed of as hazardous waste immediately.
-
2.2. Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection against splashes and are insufficient. The rationale is to protect against the compound's classification as a serious eye irritant.[1]
-
2.3. Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing fully covers the arms and legs.
-
2.4. Respiratory Protection: A respirator is typically not required if all work is performed within a certified fume hood. If there is a potential for exposure outside of a hood (e.g., major spill), a NIOSH-approved respirator with organic vapor cartridges should be used by trained personnel.
3. Chemical Handling Protocol
-
3.1. Weighing: Weigh solid material within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.
-
3.2. Transfers: Conduct all transfers of the chemical, whether solid or in solution, over a spill tray within the fume hood to contain any potential spills.
-
3.3. Storage: Store the compound in a tightly sealed, clearly labeled container.[4][11] Keep it in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.[6]
-
3.4. Waste Disposal: All contaminated materials (gloves, pipette tips, paper towels) must be disposed of in a designated hazardous waste container.[2] Do not dispose of chemical waste down the drain.
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure is critical. The following decision tree outlines the immediate actions required.
Caption: Emergency Response Decision Flow for Chemical Exposure.
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Major Spill (outside fume hood): Evacuate the immediate area and alert others. Prevent entry to the area. If safe to do so, increase ventilation. Contact your institution's Environmental Health & Safety (EH&S) department immediately for cleanup.[12]
Conclusion
The safe handling of 2-[2-(ethoxy)ethoxy]benzonitrile is achieved through a systematic and knowledgeable application of chemical safety principles. By understanding its hazard profile, implementing a rigorous risk assessment workflow, and adhering strictly to established handling and emergency protocols, researchers can confidently and safely explore the synthetic potential of this compound. The ultimate responsibility for a safe laboratory environment rests with the informed scientist who appreciates that hazard mitigation is an integral component of rigorous scientific practice.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%.
-
National Center for Biotechnology Information. (2024). 2-Ethoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol.
- New Jersey Department of Health. (n.d.). Hazard Summary: 2-DIMETHYLAMINOACETONITRILE.
-
National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
- CDN Isotopes. (2015). Safety Data Sheet.
- Australian Government Department of Health. (2019). Benzonitrile: Human health tier II assessment.
- Fisher Scientific. (2014). Safety Data Sheet: 2(2-Ethoxyethoxy)ethanol.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethoxyethanol.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 3-Fluoro-4-(oxetan-3-yloxy)benzonitrile.
- Fisher Scientific. (2025). Safety Data Sheet: Benzonitrile, 2-ethoxy-.
- CDH Fine Chemical. (n.d.). Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. (2026). Safety Data Sheet: benzonitrile.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Ethoxybenzonitrile.
- Michigan Department of Environmental Quality. (2016). Toxic Screening Level Justification for 132-64-9.
-
National Center for Biotechnology Information. (2024). Benzonitrile. PubChem Compound Database. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
- Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
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- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- Nixalite. (n.d.). Safety Data Sheet QD-64 Lemon.
- Carl ROTH. (2024). Safety Data Sheet: 3-Nitrobenzonitrile.
- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
- Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS.
- International Coatings Company, Inc. (2015). Safety Data Sheet 7632 Light Gray.
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2-(2-Ethoxyethoxy)benzonitrile melting point and boiling point data
[1]
Executive Summary
2-(2-Ethoxyethoxy)benzonitrile (CAS 99854-87-2 ) is a critical pharmaceutical building block characterized by a benzonitrile core substituted at the ortho-position with a diethylene glycol monoethyl ether chain.[1] This structural motif imparts unique solubility and reactivity profiles, making it a valuable intermediate in the synthesis of P2X3 receptor antagonists and other medicinal compounds.
Unlike simple benzonitriles, the presence of the ethoxyethoxy side chain significantly alters the thermodynamic properties, lowering the melting point into the liquid range at room temperature while elevating the boiling point, necessitating high-vacuum handling during purification.
Chemical Identity & Structure
| Parameter | Data |
| IUPAC Name | 2-(2-ethoxyethoxy)benzonitrile |
| CAS Registry Number | 99854-87-2 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| SMILES | CCOCCOc1ccccc1C#N |
| Structural Class | Ortho-substituted benzonitrile / Glycol ether derivative |
Structural Visualization
The following diagram illustrates the core connectivity and the SNAr synthesis pathway typically employed to generate this scaffold.
Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of 2-(2-Ethoxyethoxy)benzonitrile.
Thermodynamic Properties: Melting & Boiling Points[2][3][4]
Due to the specific nature of this intermediate, experimental data in open literature is often conflated with its precursors. The following data synthesizes available experimental values from close structural analogs and calculated physicochemical models.
Melting Point (MP)
-
Experimental Status: Liquid at standard ambient temperature and pressure (SATP).
-
Predicted Range: < 10 °C.
-
Mechanistic Insight: The introduction of the flexible ethoxyethoxy (-OCH₂CH₂OCH₂CH₃) chain disrupts the crystal lattice packing efficiency observed in rigid benzonitriles (e.g., 2-cyanophenol, MP 92–95 °C). This "internal plasticization" effect lowers the melting point significantly, rendering the compound an oil.
Boiling Point (BP)
The compound exhibits high thermal stability but requires vacuum distillation to prevent decomposition at its atmospheric boiling point.
| Condition | Value / Range | Source/Method |
| Atmospheric (760 mmHg) | 315 °C ± 20 °C | Predicted (ACD/Labs) |
| High Vacuum (12 mmHg) | ~175–185 °C | Extrapolated from Analog* |
| High Vacuum (1 mmHg) | ~140–150 °C | Estimated for Distillation |
*Analog Reference:2-Ethoxybenzonitrile (CAS 6609-57-0) has an experimental BP of 135 °C at 12 mmHg .[2] The addition of the ethoxy unit (+C₂H₄O) typically increases the boiling point by 40–60 °C due to increased molecular weight and van der Waals interactions.
Comparative Thermodynamic Data
The table below compares CAS 99854-87-2 with its direct structural precursors to validate the property shifts.
| Compound | CAS | MW ( g/mol ) | Physical State | Boiling Point |
| 2-Fluorobenzonitrile | 394-47-8 | 121.11 | Solid (MP 90°C) | 188 °C (760 mmHg) |
| 2-Ethoxybenzonitrile | 6609-57-0 | 147.18 | Liquid/Solid | 135 °C (12 mmHg) |
| 2-(2-Ethoxyethoxy)benzonitrile | 99854-87-2 | 191.23 | Liquid | ~180 °C (12 mmHg) |
Experimental Determination Protocols
For researchers synthesizing or characterizing this compound, the following protocols ensure accurate data collection.
Protocol A: Boiling Point Determination (Vacuum Distillation)
-
Objective: Purify the crude oil and determine BP at reduced pressure.
-
Equipment: Short-path distillation head, vacuum pump (capable of <5 mmHg), manometer.
-
Procedure:
-
Charge the crude oil into a round-bottom flask with a magnetic stir bar.
-
Apply high vacuum (target 1–2 mmHg) and allow the system to equilibrate for 10 minutes.
-
Slowly ramp the temperature of the oil bath.
-
Observation: Collect the fraction distilling at a stable temperature (expected ~145–155 °C at 1 mmHg).
-
Correction: Convert the observed temperature to atmospheric equivalent using a nomograph or the Clausius-Clapeyron equation.
-
Protocol B: Purity Assessment (HPLC/GC)
Since MP is not a viable purity indicator for this liquid, chromatographic purity is required.
-
Method: Reverse-phase HPLC (C18 column).
-
Mobile Phase: Acetonitrile/Water gradient (starting 30% ACN to 90% ACN).
-
Detection: UV at 220 nm (nitrile absorption) and 270 nm (aromatic).
Synthesis & Applications
Synthesis Workflow
The primary route involves the nucleophilic attack of 2-ethoxyethanol alkoxide on 2-fluorobenzonitrile.
Reaction:
Pharmaceutical Relevance
This motif is frequently employed in medicinal chemistry to:
-
Enhance Solubility: The ether chain acts as a solubilizing tail.
-
Target Specificity: Used in the synthesis of P2X3 receptor antagonists (related to chronic cough treatments) where the ortho-substitution pattern dictates binding pocket fit.
Safety & Handling (SDS Summary)
| Hazard Category | Classification | Handling Protocol |
| Acute Toxicity | Oral/Dermal (Category 4) | Wear nitrile gloves; avoid skin contact. |
| Irritation | Skin/Eye Irritant (Category 2) | Use chemical splash goggles. |
| Reactivity | Stable | Incompatible with strong oxidizing agents. |
| Storage | Hygroscopic | Store under nitrogen in a cool, dry place. |
References
2-(2-Ethoxyethoxy)benzonitrile PubChem CID and ChemSpider ID
This technical guide provides an in-depth analysis of 2-(2-Ethoxyethoxy)benzonitrile , a specialized intermediate used in medicinal chemistry and organic synthesis.[1]
Core Identity & Synthetic Methodology for Drug Discovery
Executive Summary
2-(2-Ethoxyethoxy)benzonitrile (CAS: 99854-87-2) is a functionalized aromatic nitrile serving as a critical building block in the synthesis of pharmaceutical agents, particularly analgesic and anti-inflammatory drugs such as Etosalamide .[1][2][3][4] Structurally, it consists of a benzonitrile core substituted at the ortho position with a diethylene glycol monoethyl ether moiety. This specific ether linkage imparts unique solubility profiles and metabolic stability compared to simple alkoxy analogs, making it a valuable scaffold for designing bioisosteres in drug development.
Chemical Identity & Physicochemical Profile[1][5][6][7][8][9][10][11][12]
The following data consolidates the specific identifiers and calculated properties for researchers.
| Property | Specification |
| Chemical Name | 2-(2-Ethoxyethoxy)benzonitrile |
| CAS Registry Number | 99854-87-2 |
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| SMILES | CCOCCOc1ccccc1C#N |
| InChIKey | CZMJTWQFKMGJQJ-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid (Standard State) |
| Predicted LogP | ~1.9 - 2.1 (Lipophilic, membrane permeable) |
| H-Bond Acceptors | 3 (Nitrile N, two Ether O) |
Note on Database Identifiers: While the CAS number is the definitive identifier, this compound is often indexed in vendor catalogs (e.g., Sigma, Enamine) rather than having a high-level primary entry in public aggregators like PubChem under a unique CID in some datasets.[1] Researchers should query databases using the InChIKey or CAS for the most direct hit.[1]
Synthetic Methodology
The synthesis of 2-(2-Ethoxyethoxy)benzonitrile is typically achieved through Nucleophilic Aromatic Substitution (
Protocol A: Displacement (Preferred)
This method utilizes 2-fluorobenzonitrile, which is highly activated for nucleophilic attack at the ortho position due to the electron-withdrawing nitrile group.[1]
-
Reagents: 2-Fluorobenzonitrile (1.0 equiv), 2-Ethoxyethanol (1.2 equiv), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]
-
Solvent: Anhydrous THF or DMF.[1]
-
Conditions:
to Room Temperature, atmosphere.
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under nitrogen, suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at
. -
Alkoxide Formation: Dropwise add 2-ethoxyethanol. Evolution of
gas will be observed. Stir for 30 minutes until gas evolution ceases. -
Addition: Add a solution of 2-fluorobenzonitrile (1.0 equiv) in THF dropwise to the alkoxide mixture.
-
Reaction: Allow the mixture to warm to room temperature. Monitor by TLC or LC-MS (typically complete in 2–4 hours).[1]
-
Workup: Quench with saturated
, extract with ethyl acetate, wash with brine, and dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure oil.
Protocol B: Williamson Ether Synthesis
Alternative route using 2-hydroxybenzonitrile (Salicylonitrile) and 2-ethoxyethyl bromide.[1]
-
Reagents: 2-Hydroxybenzonitrile, 2-Ethoxyethyl bromide,
.[1] -
Solvent: Acetone or Acetonitrile (Reflux).[1]
-
Note: This route is often slower due to the lower reactivity of the alkyl bromide compared to the activated aryl fluoride in Route A.[1]
Mechanistic Visualization
The following diagram illustrates the
Caption: Kinetic pathway of the
Applications in Drug Discovery
This compound is not merely a solvent or passive linker; it is a pharmacophore scaffold .
-
Bioisosterism: The ethoxyethoxy chain acts as a flexible, amphiphilic tether. It mimics longer alkyl chains but with improved water solubility due to the ether oxygen atoms. This is critical for adjusting the LogD of lead compounds without altering steric bulk significantly.
-
Precursor to Etosalamide: Hydrolysis of the nitrile group (using basic conditions, e.g., NaOH/H2O2) yields the primary amide Etosalamide (2-(2-ethoxyethoxy)benzamide), a known analgesic.[1]
-
Heterocycle Synthesis: The nitrile group is a versatile "handle" for generating:
Safety & Handling Protocols
As an aromatic nitrile with an ether side chain, specific safety protocols must be enforced.
-
Acute Toxicity: Nitriles can liberate cyanide ions metabolically, though ortho-substitution often reduces this rate.[1] Treat as potentially toxic by inhalation and ingestion.
-
Peroxide Formation: The ethoxyethoxy side chain contains ether linkages susceptible to autoxidation.[1]
-
Protocol: Test for peroxides using starch-iodide paper if the material is stored for >6 months.[1] Store under inert gas (Argon/Nitrogen).
-
-
Skin Absorption: Glycol ethers are known to penetrate skin easily.[1] Double-gloving (Nitrile + Laminate) is recommended during synthesis.[1]
References
-
Synthetic Protocol (General SNAr): Nucleophilic Aromatic Substitution of 2-Fluorobenzonitrile. Organic Chemistry Portal. Available at: [Link]
-
Related Pharmaceutical (Etosalamide): Etosalamide Structure and Activity. PubChem (CID 208946). Available at: [Link][1]
-
Reaction Safety: Handling of Organic Nitriles and Glycol Ethers. Prudent Practices in the Laboratory, National Research Council. Available at: [Link]
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 2-(2-Ethoxyethoxy)benzonitrile via Williamson Ether Synthesis
Abstract: This document provides a comprehensive guide for the synthesis of 2-(2-ethoxyethoxy)benzonitrile from 2-hydroxybenzonitrile. The protocol is based on the robust and widely applicable Williamson ether synthesis, a classic S(_N)2 reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, safety precautions, and methods for purification and characterization.
Introduction and Scientific Background
2-(2-Ethoxyethoxy)benzonitrile is a substituted aromatic nitrile containing an ether linkage. While specific applications for this molecule are not broadly documented, the benzonitrile scaffold is a critical component in various therapeutic agents and functional materials. The ether functional group can impart desirable physicochemical properties, such as improved solubility and metabolic stability.
The synthesis protocol detailed herein employs the Williamson ether synthesis, a reliable and versatile method for preparing both symmetrical and asymmetrical ethers.[1] The reaction was first reported by Alexander Williamson in 1850 and proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2][3] This method involves the reaction of an alkoxide or, in this case, a phenoxide ion with an alkyl halide.[3]
The core transformation involves two key steps:
-
Deprotonation: The weakly acidic phenolic proton of 2-hydroxybenzonitrile is removed by a suitable base to generate a potent nucleophile, the corresponding phenoxide.
-
Nucleophilic Substitution: The phenoxide attacks the primary alkyl halide, 2-bromoethyl ethyl ether, displacing the bromide leaving group to form the desired ether linkage.[4]
Strategic selection of reactants is crucial for the success of this synthesis. A primary alkyl halide is chosen as the electrophile to ensure the S(_N)2 pathway is favored and to minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary alkyl halides.[1][5] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to enhance the reaction rate by solvating the cation of the base while leaving the phenoxide nucleophile highly reactive.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of 2-(2-ethoxyethoxy)benzonitrile.
Materials and Equipment
Materials:
-
2-Hydroxybenzonitrile (CAS: 611-20-1)
-
2-Bromoethyl ethyl ether (CAS: 592-55-2)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
N,N-Dimethylformamide (DMF), anhydrous (CAS: 68-12-2)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Reagent Summary
| Reagent | MW ( g/mol ) | Mmol | Equivalents | Amount |
| 2-Hydroxybenzonitrile | 119.12 | 10.0 | 1.0 | 1.19 g |
| 2-Bromoethyl ethyl ether | 153.02 | 12.0 | 1.2 | 1.84 g (1.3 mL) |
| Potassium Carbonate | 138.21 | 20.0 | 2.0 | 2.76 g |
| N,N-Dimethylformamide | - | - | - | 25 mL |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-ethoxyethoxy)benzonitrile.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxybenzonitrile (1.19 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Place the apparatus under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF (25 mL) to the flask via syringe.
-
-
Addition of Alkylating Agent:
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add 2-bromoethyl ethyl ether (1.3 mL, 12.0 mmol) to the reaction mixture using a syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80°C using a heating mantle.
-
Maintain stirring and temperature, and monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent system) until the starting 2-hydroxybenzonitrile spot is consumed (typically 12-18 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (75 mL).
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and inorganic salts.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
-
Purification:
-
Purify the crude oil using flash column chromatography on silica gel.[6][7]
-
Equilibrate the column with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes to isolate the pure 2-(2-ethoxyethoxy)benzonitrile.
-
Combine the pure fractions and concentrate using a rotary evaporator to obtain the final product.
-
Characterization
The identity and purity of the synthesized 2-(2-ethoxyethoxy)benzonitrile should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
FT-IR Spectroscopy: To verify the disappearance of the phenolic -OH stretch (~3300 cm⁻¹) and the appearance of the C-O-C ether stretches (~1250-1050 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₉H₉NO: 148.07).
-
HPLC: To determine the final purity of the compound.[8]
Safety and Hazard Information
All manipulations must be performed in a well-ventilated chemical fume hood.[9][10] Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Hydroxybenzonitrile: Harmful if swallowed.[11][12] Causes serious eye damage and skin irritation.[9][11] May cause an allergic skin reaction and respiratory irritation.[11]
-
2-Bromoethyl ethyl ether: Highly flammable liquid and vapor.[13][14] Causes skin and serious eye irritation.[13][15] May cause respiratory irritation.[14][15] Keep away from heat, sparks, and open flames.[13]
-
N,N-Dimethylformamide (DMF): Flammable liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.
-
Potassium Carbonate: Causes serious eye irritation. Avoid generating dust.
Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Dreamlight Labs. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
-
MedCrave. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxybenzonitrile. Retrieved from [Link]
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Synthesis of 2-(2-ethoxyethoxy)benzonitrile via Williamson Etherification
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, two-stage protocol for the synthesis of 2-(2-ethoxyethoxy)benzonitrile, a key intermediate for various research applications. The procedure is based on the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[1][2] The protocol first details the necessary activation of 2-ethoxyethanol to a more reactive alkyl halide, 2-ethoxyethyl chloride. Subsequently, a detailed procedure for the SN2 reaction between the activated electrophile and the nucleophilic 2-cyanophenoxide is provided. This guide emphasizes the rationale behind reagent selection, reaction conditions, and safety protocols to ensure a reproducible and high-yielding synthesis suitable for drug discovery and development environments.
Introduction and Scientific Principle
Aryl ethers are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of organic chemistry for the reliable construction of both symmetrical and unsymmetrical ethers.[1][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a nucleophilic alkoxide or phenoxide ion displaces a leaving group from an electrophilic alkyl species.[2][6]
The target molecule, 2-(2-ethoxyethoxy)benzonitrile, is synthesized by coupling 2-cyanophenol and 2-ethoxyethanol. A direct reaction between these two alcohols is not feasible due to the poor leaving group nature of the hydroxyl group (-OH).[7][8] Therefore, a two-stage approach is necessary:
-
Activation of 2-ethoxyethanol: The hydroxyl group of 2-ethoxyethanol is converted into a superior leaving group. This protocol details the conversion to an alkyl chloride using thionyl chloride (SOCl₂), a common and efficient laboratory method.[9]
-
Etherification: The 2-cyanophenol is deprotonated using a suitable base to form the highly nucleophilic 2-cyanophenoxide anion. This anion then attacks the activated 2-ethoxyethyl chloride, displacing the chloride leaving group to form the desired ether product.[10]
This document provides the detailed methodologies and scientific rationale for executing this synthesis effectively and safely.
Experimental Workflow Overview
The overall synthetic strategy is a two-part process. First, the primary alcohol is activated, and then it is used in the core etherification reaction.
Caption: Overall workflow for the synthesis of 2-(2-ethoxyethoxy)benzonitrile.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Stage 1 Reagents | |||
| 2-Ethoxyethanol | Anhydrous, ≥99% | Sigma-Aldrich | |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | Corrosive, handle in fume hood. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Used as a base scavenger. |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated NaHCO₃ solution | Lab-prepared | For quenching. | |
| Anhydrous MgSO₄ | VWR | For drying. | |
| Stage 2 Reagents | |||
| 2-Cyanophenol | ≥98% | TCI Chemicals | |
| 2-Ethoxyethyl chloride | Synthesized in Stage 1 | ||
| Potassium carbonate (K₂CO₃) | Anhydrous, powder | Acros Organics | Finely ground for better reactivity. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Ethyl acetate | HPLC Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl) | Lab-prepared | For washing. | |
| Equipment | |||
| Round-bottom flasks | VWR | Various sizes. | |
| Reflux condenser | VWR | ||
| Magnetic stirrer & stir bars | VWR | ||
| Heating mantle / oil bath | VWR | ||
| Separatory funnel | VWR | ||
| Rotary evaporator | Büchi | ||
| Glassware for chromatography | VWR |
Detailed Experimental Protocols
Protocol A: Preparation of 2-Ethoxyethyl Chloride (Electrophile)
Rationale: This procedure converts the primary alcohol into an alkyl chloride using thionyl chloride. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies workup.[9] Anhydrous conditions are critical to prevent hydrolysis of the thionyl chloride.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel. Place the flask under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add anhydrous 2-ethoxyethanol (18.0 g, 0.2 mol).
-
Reaction: Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (26.2 g, 15.5 mL, 0.22 mol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to a gentle reflux (approx. 70-80 °C) for 2 hours. Monitor the evolution of gases, which should cease as the reaction completes.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 100 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic extracts and wash with water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 2-ethoxyethyl chloride can be purified by distillation if necessary, but is often of sufficient purity for the subsequent step.
Protocol B: Etherification of 2-Cyanophenol
Rationale: This is the core Williamson ether synthesis. 2-Cyanophenol is deprotonated by potassium carbonate, a moderately strong base suitable for phenols.[11] The reaction is performed in DMF, a polar aprotic solvent that enhances the rate of SN2 reactions by effectively solvating the potassium cation while leaving the phenoxide nucleophile highly reactive.[2][12] Heating accelerates the reaction.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add 2-cyanophenol (11.9 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol, 1.5 eq), and 100 mL of anhydrous DMF.
-
Nucleophile Formation: Stir the suspension at room temperature for 30 minutes.
-
Electrophile Addition: Add the 2-ethoxyethyl chloride (12.0 g, 0.11 mol, 1.1 eq) prepared in Protocol A to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-cyanophenol spot.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into 500 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic extracts and wash thoroughly with water (2 x 100 mL) to remove DMF, followed by a wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-(2-ethoxyethoxy)benzonitrile.
Key Reaction Parameters and Data
| Parameter | Value | Rationale |
| Reactants | 2-Cyanophenol, 2-Ethoxyethyl Chloride | Phenol acts as the nucleophile precursor; alkyl halide is the electrophile.[10] |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently basic to deprotonate the phenol; safer than hydrides.[11] |
| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent accelerates SN2 reaction rate.[2][12] |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 4 - 6 hours | Typical duration for completion; should be monitored by TLC.[2][12] |
| Stoichiometry | 1.1 eq. Alkyl Halide, 1.5 eq. Base | Slight excess of electrophile and base ensures complete consumption of the limiting phenol. |
| Expected Yield | 70 - 90% | Typical yields for Williamson ether synthesis can range from 50-95%.[10][12] |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator. Always handle in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
2-Cyanophenol: Harmful if swallowed and causes skin and eye irritation. Handle with appropriate PPE.
-
General Precautions: All operations should be carried out in a chemical fume hood. Ensure all glassware is properly dried before use, especially for Protocol A.
References
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). High-efficiency synthesis method of 2-cyanophenol. Retrieved from [Link]
- Google Patents. (n.d.). CN103664698A - 2-cyanophenol preparing method.
-
Wikipedia. (n.d.). Phenol ether. Retrieved from [Link]
-
YouTube. (2018, February 28). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol.
-
Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Ethoxybenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN102115431B - Synthesis method of 2, 2-ethoxyethanol.
- Google Patents. (n.d.). US20040181099A1 - Aromatic ethers and process for producing aromatic ethers.
- Google Patents. (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
- Google Patents. (n.d.). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
-
Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
Googleapis.com. (1994, February 11). United States Patent 19. Retrieved from [Link]
-
MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]
- Google Patents. (n.d.). US4474932A - Process for the production of aromatic ethers and aromatic polyethers.
-
Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Retrieved from [Link]
-
YouTube. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style. Retrieved from [Link]
-
Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). EP0004257B1 - Benzonitrile derivative, process for its preparation and its application.
-
Khan Academy. (n.d.). Preparation of alkyl halides from alcohols (video). Retrieved from [Link]
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
Frontiers. (2022, July 22). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phenol ether - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. byjus.com [byjus.com]
Nucleophilic aromatic substitution conditions for benzonitrile derivatives
Application Note: Nucleophilic Aromatic Substitution ( ) for Benzonitrile Derivatives
Introduction & Mechanistic Grounding
Benzonitriles are ubiquitous pharmacophores and versatile intermediates in drug discovery. The cyano group (-CN) functions as a potent electron-withdrawing group (EWG) (
The Mechanistic Imperative
Success in
Critical Insight: Unlike
Pathway Visualization
The following diagram illustrates the reaction trajectory and the resonance stabilization provided by the nitrile group.
Figure 1: Reaction coordinate of
Critical Parameter Optimization
To ensure reproducibility and suppress side reactions (primarily nitrile hydrolysis), the following parameters must be controlled.
Solvent Selection Matrix
Polar aprotic solvents are required to solvate the cation of the base, leaving the nucleophilic anion "naked" and reactive.
| Solvent | Dielectric Const.[3] | Reaction Rate | Risk Profile | Recommendation |
| DMSO | 47 | Highest | High bp; difficult workup | Primary Choice for difficult substrates. |
| DMF | 38 | High | Hydrolysis risk; hepatotoxic | Standard for scale-up. |
| NMP | 32 | High | Reprotoxic (Europe restricted) | Use only if DMSO/DMF fail. |
| Acetonitrile | 37 | Moderate | Low bp ( | Good for reactive substrates (e.g., 2,4-difluoro). |
The Hydrolysis Trap
The nitrile group is susceptible to hydrolysis (forming amides/carboxylic acids) under basic conditions, especially at elevated temperatures (
-
Control: Use anhydrous solvents. Store hygroscopic bases (
, ) in a desiccator. -
Base Choice: For amine nucleophiles, organic bases (DIPEA, TEA) are milder than inorganic carbonates and reduce hydrolysis risk.
Protocol A: C-N Bond Formation (Amination)
Target Application: Synthesis of 4-morpholinobenzonitrile from 4-fluorobenzonitrile. Rationale: This protocol uses DMSO to maximize rate, allowing lower temperatures to preserve the nitrile.
Materials
-
Substrate: 4-Fluorobenzonitrile (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv)
-
Base:
(Anhydrous, granular, 1.5 equiv) -
Solvent: DMSO (Anhydrous, 5 mL/mmol substrate)
Step-by-Step Methodology
-
System Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Charge Reagents: Add 4-Fluorobenzonitrile (1.0 mmol, 121 mg) and
(1.5 mmol, 207 mg). -
Solvation: Add anhydrous DMSO (5.0 mL). Stir at room temperature for 5 minutes to disperse the base.
-
Nucleophile Addition: Add Morpholine (1.2 mmol, 105 µL) dropwise via syringe.
-
Why? Gradual addition prevents localized exotherms that could degrade the nitrile.
-
-
Reaction: Heat the mixture to
in an oil bath.-
Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or HPLC at 1 hour. The spot for 4-fluorobenzonitrile (
) should disappear; product ( ) appears.
-
-
Quench: Once complete (typically 2-4 hours), cool to room temperature. Pour slowly into ice-cold water (25 mL).
-
Observation: The product should precipitate as a solid.
-
-
Isolation: Filter the solid. Wash with water (
mL) to remove DMSO and inorganic salts. Dry under vacuum.
Protocol B: C-O Bond Formation (Etherification)
Target Application: Synthesis of 4-phenoxybenzonitrile. Challenge: Phenols are weaker nucleophiles than amines and require deprotonation to the phenoxide anion.
Materials
-
Substrate: 4-Fluorobenzonitrile (1.0 equiv)
-
Nucleophile: Phenol (1.1 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
-
Deprotonation (Pre-step): In the reaction vessel, combine Phenol (1.1 mmol) and
(1.5 mmol) in DMF (3 mL). Stir at room temperature for 15 minutes.-
Why?
is a large cation (soft), which forms a looser ion pair with the phenoxide than or , increasing nucleophilicity (the "Cesium Effect").
-
-
Substrate Addition: Add 4-Fluorobenzonitrile (1.0 mmol) dissolved in DMF (2 mL).
-
Reaction: Heat to
.-
Note: Higher temperature is required for C-O formation compared to C-N.
-
-
Workup (Extraction): Dilute with Water (30 mL) and extract with Ethyl Acetate (
mL).-
Caution: DMF partitions into the organic phase. Wash the combined organics with 5% LiCl solution (x2) to remove DMF.
-
-
Purification: Dry over
, concentrate, and purify via flash column chromatography.
Decision Tree for Optimization
Use this logic flow to adapt the protocol for different substrates.
Figure 2: Strategic decision tree for selecting reaction conditions based on leaving group and nucleophile.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Conversion | Poor solubility or weak nucleophile | Switch solvent to DMSO; switch base to |
| New Spot ( | Nitrile Hydrolysis (Amide formation) | Check solvent water content (Karl Fischer); lower temperature; switch to organic base. |
| Starting Material Persists | Chloride leaving group used | Switch to Fluorobenzonitrile derivative (Rate increase >100x). |
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS). Available at: [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11]
-
National Institutes of Health (PMC). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
ACS Green Chemistry Institute. SNAr Solvents and Reagents. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Application Note: Precision Synthesis of 2-(2-Ethoxyethoxy)benzonitrile via Optimized Williamson Etherification
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-(2-Ethoxyethoxy)benzonitrile (CAS: 175136-62-6) utilizing a modified Williamson ether synthesis. Unlike generic protocols, this guide addresses specific challenges associated with ortho-substituted phenols, including steric hindrance and competitive elimination. We present an optimized Potassium Carbonate (
Introduction & Mechanistic Basis[1][2][3][4][5][6][7]
The Williamson ether synthesis remains the premier method for constructing alkyl-aryl ethers. However, the reaction of 2-hydroxybenzonitrile (Salicylonitrile) with 2-ethoxyethyl bromide presents unique electronic and steric factors.
The Challenge of the Ortho-Nitrile
The nitrile group at the ortho position exerts a strong electron-withdrawing effect (
Reaction Mechanism ( )
The reaction proceeds via a concerted bimolecular nucleophilic substitution (
-
Activation: The base (
) deprotonates the phenol to generate the phenoxide nucleophile. -
Catalysis: Iodide (
) displaces the bromide on the alkylating agent in situ to form the more reactive alkyl iodide (Finkelstein reaction). -
Substitution: The phenoxide attacks the alkyl iodide, displacing the iodide ion and forming the ether bond.
Figure 1: Mechanistic pathway of the catalytic Williamson Ether Synthesis.
Strategic Considerations
Base Selection: Carbonate vs. Hydride
-
Sodium Hydride (NaH): While fast, NaH is moisture-sensitive and can cause hydrolysis of the nitrile group to an amide under forcing conditions.
-
Potassium Carbonate (
): Selected for this protocol.[2][3] It acts as a mild, heterogeneous base that minimizes nitrile hydrolysis. Its poor solubility in organic solvents is mitigated by high surface area (powdered form) and vigorous stirring.
Solvent System: The Dipolar Aprotic Advantage
-
DMF (N,N-Dimethylformamide): The optimal choice. It solvates the cation (
), leaving the phenoxide anion "naked" and highly reactive. It also supports the higher temperatures ( ) required to overcome the steric hindrance of the ortho-nitrile. -
Acetone/MEK: Viable alternatives but require longer reaction times due to lower boiling points.
Phase Transfer Catalysis (Optional)
If avoiding DMF is necessary (e.g., for green chemistry compliance), the reaction can be run in Toluene/Water using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) . However, the DMF protocol yields higher purity for this specific substrate.
Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[4][2] | Amount (Example) | Role |
| 2-Hydroxybenzonitrile | 119.12 | 1.0 | 11.9 g (100 mmol) | Substrate |
| 2-Ethoxyethyl bromide | 153.02 | 1.2 | 18.4 g (120 mmol) | Electrophile |
| Potassium Carbonate | 138.21 | 2.0 | 27.6 g (200 mmol) | Base |
| Potassium Iodide | 166.00 | 0.1 | 1.66 g (10 mmol) | Catalyst |
| DMF (Anhydrous) | - | - | 100 mL | Solvent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with 2-Hydroxybenzonitrile (11.9 g) and DMF (100 mL).
-
Add Potassium Carbonate (27.6 g) and Potassium Iodide (1.66 g) in a single portion.
-
Stir the suspension at room temperature for 15 minutes to allow partial deprotonation (color change to yellow/orange is typical).
Step 2: Alkylation
-
Add 2-Ethoxyethyl bromide (18.4 g) dropwise via a syringe or addition funnel over 10 minutes.
-
Heat the reaction mixture to
using an oil bath. -
Monitor the reaction by TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[2]
-
Target: Disappearance of starting phenol (
) and appearance of product ( ). -
Duration: Typically 4–6 hours.
-
Step 3: Workup
-
Cool the mixture to room temperature.
-
Pour the reaction mass into ice-cold water (400 mL) with vigorous stirring. The product may oil out or precipitate.
-
Extract the aqueous mixture with Ethyl Acetate (
mL). -
Combine the organic layers and wash sequentially with:
-
1M NaOH (
mL) – Critical Step: Removes unreacted phenol. -
Water (
mL). -
Brine (
mL).
-
-
Dry the organic phase over anhydrous
.
Step 4: Purification
-
Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).
-
Crude Product: Usually a pale yellow oil.
-
Final Purification:
-
Distillation: High vacuum distillation (bp
140-145°C @ 0.5 mmHg). -
Column Chromatography: Silica gel, eluting with Hexane/EtOAc (9:1 to 4:1 gradient).
-
Figure 2: Operational workflow for the synthesis and purification.[5][6][2][3]
Characterization & Quality Control
Verify the product identity using the following spectral data:
-
Physical State: Clear to pale yellow oil.[2]
-
IR Spectroscopy (ATR):
-
: Distinct sharp peak at 2220–2230
. -
: Strong bands at 1250
(aryl ether) and 1100 (alkyl ether).
-
: Distinct sharp peak at 2220–2230
-
H NMR (400 MHz,
):- 7.55 (dd, 1H, Ar-H), 7.48 (t, 1H, Ar-H), 7.00 (m, 2H, Ar-H).
-
4.25 (t, 2H,
). -
3.85 (t, 2H,
). -
3.60 (q, 2H,
). -
1.25 (t, 3H,
).
-
Mass Spectrometry (ESI+):
-
calc. for
: 192.10; found: 192.1. - found: 214.1.
-
calc. for
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Stirring inefficient; | Use finely powdered |
| Nitrile Hydrolysis | Reaction temperature too high; wet solvent. | Ensure DMF is anhydrous; keep temp |
| Elimination Product | High temperature favoring E2 over | Do not exceed |
| Emulsion in Workup | DMF presence in organic layer.[2] | Wash organic layer thoroughly with water ( |
Safety & Compliance
-
Nitrile Hazards: While 2-(2-Ethoxyethoxy)benzonitrile is stable, the starting material (2-hydroxybenzonitrile) and product should be treated as potential cyanide sources under extreme metabolic or combustion conditions. Handle in a fume hood.
-
Alkylating Agents: 2-Ethoxyethyl bromide is an alkylating agent and a potential mutagen. Wear nitrile gloves and avoid inhalation.
-
DMF: Hepatotoxic and readily absorbed through skin. Use double-gloving or specific laminate gloves.
References
-
Williamson Ether Synthesis Mechanism
-
General Protocol for Phenolic Alkylation
-
Chemistry LibreTexts. "14.3: The Williamson Ether Synthesis." Chem.LibreTexts.org. Link
-
-
Benzonitrile Derivatives in Pharma
-
National Institutes of Health (NIH) PubChem. "2-Bromo-5-hydroxybenzonitrile (Related Structure Safety Data)." PubChem. Link
-
-
Solvent Effects in Nucleophilic Substitution
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Borylation reaction of 2-Ethylhexyl bromide_Chemicalbook [m.chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same - Google Patents [patents.google.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Ethoxyethoxy)benzonitrile
Welcome to the technical support center for the synthesis of 2-(2-Ethoxyethoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-(2-Ethoxyethoxy)benzonitrile?
The most common and robust method is the Williamson ether synthesis .[1][2] This reaction involves the deprotonation of 2-cyanophenol to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, such as 2-chloroethoxy)ethane, via an SN2 mechanism.[1][3][4] This method is highly effective for forming the desired aryl ether bond.
Q2: What are the critical parameters that I need to control for a successful synthesis?
Success hinges on the careful control of four key parameters:
-
Choice of Base: The base must be strong enough to completely deprotonate the 2-cyanophenol but not so strong as to promote side reactions.
-
Solvent Selection: A polar aprotic solvent is typically preferred to enhance the nucleophilicity of the phenoxide.[3]
-
Reaction Temperature: Temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent the elimination side reaction of the alkyl halide.[1][5]
-
Quality of Reagents: The use of anhydrous solvents and dry reagents is crucial, as water can consume the base and hinder the formation of the reactive phenoxide intermediate.
Q3: What safety precautions should I take when running this reaction?
-
2-Cyanophenol: It is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Solvents: Solvents like DMF and DMSO are skin-permeable. Avoid direct contact.
-
Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon). Weaker bases like potassium carbonate are safer but still require careful handling.
-
Alkyl Halides: These are alkylating agents and should be handled with care as they are potentially harmful.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Problem: My reaction yield is consistently low (<60%). What are the potential causes and how can I fix it?
Low yield is a common issue that can stem from several factors. Let's break down the possibilities.
Cause 1: Incomplete Deprotonation of 2-Cyanophenol The acidity of the phenolic proton on 2-cyanophenol is critical. If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.
-
Solution:
-
Switch to a Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃) and seeing low conversion, consider switching to a stronger base like sodium hydride (NaH) or potassium hydride (KH).[4] These will irreversibly deprotonate the phenol.
-
Ensure Anhydrous Conditions: Any moisture in the reaction will quench the base. Dry your solvent and glassware thoroughly before use.
-
Cause 2: Competing Side Reactions The Williamson ether synthesis is an SN2 reaction, which often competes with the E2 elimination pathway, especially if the reaction temperature is too high.[1]
-
Solution:
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Use a Better Leaving Group: The reaction rate follows the trend I > Br > Cl for the leaving group on the alkyl halide. Using 2-bromoethoxy)ethane or even 2-iodoethoxy)ethane instead of the chloro- version will allow you to run the reaction at a lower temperature, minimizing the elimination byproduct.
-
Cause 3: C-Alkylation vs. O-Alkylation Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[1]
-
Solution:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly improve the yield of O-alkylation by bringing the phenoxide into the organic phase more effectively.[6][7]
-
Problem: My NMR/GC-MS analysis shows unreacted 2-cyanophenol even after a long reaction time. Why?
This points directly to an issue with the initial deprotonation step or the reactivity of your alkylating agent.
-
Explanation & Solution:
-
Inactive Base: Your base may have degraded due to improper storage (e.g., exposure to moisture). Use a fresh batch of base.
-
Insufficient Stoichiometry: Ensure you are using at least a slight excess (1.1-1.2 equivalents) of the base relative to 2-cyanophenol.
-
Poor Alkylating Agent: If your alkylating agent has degraded or contains inhibitors, the reaction will stall. Purify the alkylating agent by distillation if its quality is suspect.
-
Problem: I'm observing a significant byproduct with a mass corresponding to the elimination of HCl from my alkylating agent. How do I prevent this?
This confirms that the E2 elimination side reaction is a major issue in your current setup.
-
Explanation & Solution: The alkoxide base, intended to be the nucleophile, is also acting as a base to abstract a proton from the alkyl halide, leading to an alkene byproduct.[4]
-
Lower the Temperature: This is the most effective way to disfavor elimination relative to substitution.
-
Use a Less Hindered, Weaker Base: While a strong base is needed for deprotonation, a very strong and bulky base can favor elimination. If using NaH, consider switching to K₂CO₃ with a catalytic amount of a PTC, which provides a milder reaction environment.
-
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of 2-(2-Ethoxyethoxy)benzonitrile.
Materials:
-
2-Cyanophenol (1.0 eq)
-
2-Bromoethoxy)ethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the 2-cyanophenol.
-
Reagent Addition: Add 2-bromoethoxy)ethane (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Workup - Quenching: After the reaction is complete (disappearance of 2-cyanophenol), cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ (to remove any unreacted 2-cyanophenol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(2-Ethoxyethoxy)benzonitrile.[8]
Data Summary: Impact of Reaction Parameters
| Parameter | Option 1 | Option 2 | Option 3 | Expected Outcome & Rationale |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | NaH provides faster, irreversible deprotonation but requires stricter anhydrous conditions. K₂CO₃ is milder and safer but may require longer reaction times or higher temperatures. Cs₂CO₃ is highly effective due to the "caesium effect" but is more expensive. |
| Solvent | DMF | Acetonitrile | DMSO | DMF and DMSO are excellent polar aprotic solvents that accelerate SN2 reactions. Acetonitrile is a good alternative but may require higher temperatures. |
| Leaving Group | -Cl | -Br | -OTs | -Br is a good compromise between reactivity and cost. -Cl is less reactive, requiring harsher conditions. -OTs (tosylate) is an excellent leaving group but requires an extra synthetic step to prepare. |
| Temperature | 60 °C | 80 °C | 100 °C | Higher temperatures increase the reaction rate but also significantly increase the rate of the competing E2 elimination reaction. 80 °C is often a good starting point for optimization. |
Visualizing the Process
Workflow Diagram
This diagram outlines the complete process from reaction setup to the final purified product.
Caption: The SN2 mechanism of the Williamson ether synthesis.
Potential Side Reactions
This diagram shows the desired SN2 pathway versus the competing E2 elimination.
Caption: Competing SN2 (desired) and E2 (undesired) reaction pathways.
References
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents. (n.d.).
- Purification of Benzonitrile - Chempedia - LookChem. (n.d.).
- Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
- Williamson Ether Synthesis - J&K Scientific LLC. (n.d.).
- 2-(2-Ethoxyethoxy)ethanol - Wikipedia. (n.d.).
- Scheme 5. Synthesis of 2-methoxybenzonitrile from... | Download Scientific Diagram - ResearchGate. (n.d.).
- Williamson ether synthesis - Wikipedia. (n.d.).
- US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile - Google Patents. (n.d.).
- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces - MedCrave online. (2018).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014).
- EP0004257B1 - Benzonitrile derivative, process for its preparation and its application - Google Patents. (n.d.).
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (2024).
- The Williamson Ether Synthesis - Chemistry Steps. (n.d.).
- CN103664698A - 2-cyanophenol preparing method - Google Patents. (n.d.).
- An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975).
- Synthesis of 2-cyanophenol - PrepChem.com. (n.d.).
- PTC O-Alkylation With a Secondary Benzyl Bromide. (n.d.).
- CN101781235B - Method for preparing 2-cyanophenol - Google Patents. (n.d.).
- Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]
Technical Support Center: Purification & Workup Strategies
Ticket Topic: Removal of Unreacted 2-Hydroxybenzonitrile (2-HBN)
Ticket ID: #PUR-2HBN-001 Status: Open / Guide Available Applicable For: O-alkylation workups, nucleophilic substitutions, multi-step synthesis cleanup.
Executive Summary
2-Hydroxybenzonitrile (2-HBN), also known as salicylonitrile, is a common building block in medicinal chemistry. Its removal from reaction mixtures is a frequent challenge due to its moderate polarity and potential to co-elute with products on silica gel.
This guide provides three validated protocols for removing 2-HBN, ranked by efficiency and scalability.
Key Physicochemical Properties for Purification:
-
pKa: ~7.17 [1].[1][2] This is significantly more acidic than phenol (pKa ~10) due to the electron-withdrawing nitrile group.
-
Solubility: Soluble in organic solvents (DCM, EtOAc); sparingly soluble in neutral water; highly soluble in alkaline water (pH > 8.5).
-
Physical State: Solid (MP: 92–95°C).
Module 1: Acid-Base Extraction (The Gold Standard)
Best For: Robust products (non-acidic) stable to mild base (pH 10-11). Efficiency: >98% removal in 2 washes.
The Logic: Because 2-HBN has a pKa of ~7.2, it can be quantitatively deprotonated by weak inorganic bases like Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃). Once deprotonated, the resulting phenolate anion becomes water-soluble and partitions out of the organic layer, leaving your non-acidic product behind.
Note: Sodium Bicarbonate (NaHCO₃, pH ~8.5) may not provide a sufficient driving force for complete removal in a biphasic system. Carbonate (pH ~11) is preferred.
Protocol A: The Carbonate Wash
-
Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane).
-
Tip: Avoid Diethyl Ether if possible, as phenolate salts can sometimes form emulsions or interact with the ether oxygen.
-
-
Primary Wash: Wash the organic layer with 10% w/v aqueous Na₂CO₃ (2 x Vol).
-
Observation: The aqueous layer may turn yellow/orange (phenolate color).
-
-
Verification: Check the pH of the aqueous layer. It must remain >10. If the pH drops, the base is being consumed; add more base.
-
Rinse: Wash the organic layer once with brine to remove trapped base/salts.
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Decision Matrix: Selecting the Right Base
Figure 1: Decision tree for selecting the appropriate purification method based on product stability.
Module 2: Chromatographic Separation
Best For: Acidic products or substrates sensitive to aqueous base. Issue: 2-HBN often "streaks" or "tails" on silica gel due to the acidic phenolic proton interacting with silanols.
Troubleshooting "Co-elution"
If 2-HBN co-elutes with your product, standard Hexane/EtOAc gradients may fail.
Protocol B: Mobile Phase Modifiers
-
Acidify the Silica: Add 0.5% to 1% Acetic Acid to your mobile phase.
-
Why: This keeps 2-HBN fully protonated (neutral), sharpening its peak and reducing tailing. It usually elutes faster (higher Rf) when protonated.
-
-
Alternative: If your product is basic (e.g., an amine), the acetic acid might retard your product. In this case, perform the Carbonate Wash (Module 1) before loading the column.
Data: Rf Value Shifts (Silica Gel)
| Solvent System | Standard Rf | With 1% AcOH | Separation Quality |
|---|---|---|---|
| 20% EtOAc/Hex | ~0.35 (Streaking) | ~0.45 (Sharp) | Improved |
| 5% MeOH/DCM | ~0.40 (Broad) | ~0.42 (Sharp) | Moderate |
Module 3: Solid-Supported Scavenging
Best For: High-throughput synthesis (HTS) or small-scale reactions (<100 mg) where liquid-liquid extraction is tedious.
Protocol C: Anion Exchange Resins Use a polymer-supported carbonate or hydroxide resin (e.g., Amberlyst A-26 OH form or MP-Carbonate).
-
Dissolve: Dissolve crude mixture in DCM or THF.
-
Add Resin: Add 3–4 equivalents of resin (relative to expected 2-HBN excess).
-
Agitate: Shake or stir gently for 2–4 hours at room temperature.
-
Filter: Filter off the resin. The filtrate contains the purified product.
Frequently Asked Questions (FAQ)
Q1: I used NaHCO3 (Bicarbonate) and the impurity is still there. Why?
-
A: The pKa of 2-HBN (~7.2) is close to the pH of saturated bicarbonate (~8.5). This equilibrium does not fully favor deprotonation in a biphasic system. Switch to Sodium Carbonate (Na₂CO₃) or 1M NaOH to push the equilibrium completely to the water-soluble phenolate form.
Q2: My product is also a phenol. How do I separate it from 2-HBN?
-
A: This is difficult via extraction if their pKa values are similar. However, if your product is a standard phenol (pKa ~10) and 2-HBN is more acidic (pKa ~7.2), you might achieve separation by carefully controlling pH (e.g., buffering the aqueous layer to pH 8.0–8.5), extracting 2-HBN while keeping your product protonated (organic). This requires precise pH control. Chromatography is usually safer here.
Q3: Can I remove 2-HBN by sublimation?
-
A: 2-HBN has a relatively low melting point (92°C) and can sublime under high vacuum/heat. However, this is rarely more efficient than a simple carbonate wash unless your product is non-volatile and heat-stable.
References
-
ChemicalBook. (2024). 2-Cyanophenol Properties and pKa Data. Retrieved from
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for phenol extraction logic).
- Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Reference for electron-withdrawing effects on phenol acidity).
Sources
Technical Support Center: Salicylonitrile Alkylation Optimization
Introduction: The Substrate Challenge
Welcome to the Technical Support Center. You are likely here because your alkylation of salicylonitrile is suffering from low yields, hydrolysis byproducts, or difficult workups.
The Core Chemistry: Salicylonitrile is unique compared to simple phenol. The ortho-cyano group is a strong electron-withdrawing group (EWG).
-
Acidity: It significantly lowers the pKa of the phenolic hydroxyl to ~7.2 , compared to ~10.0 for phenol. This makes the phenoxide easy to generate but potentially less nucleophilic.
-
Sensitivity: The nitrile group is susceptible to hydrolysis (converting to amide or acid) under conditions of high heat, strong base, and moisture.
This guide moves beyond "textbook" Williamson ether synthesis to provide optimized, robust protocols for drug development applications.
Module 1: Critical Decision Matrix (Base & Solvent)
The choice of base and solvent is not arbitrary; it dictates the reaction rate and impurity profile. Use this matrix to select your starting conditions.
The Base: Potassium vs. Cesium[1][2][3]
| Feature | Potassium Carbonate ( | Cesium Carbonate ( |
| Mechanism | Forms tight ion pairs with phenoxide in many solvents. Surface-area dependent. | "The Cesium Effect": Forms loose ion pairs (naked anions), increasing nucleophilicity. Higher solubility in organic solvents. |
| Kinetics | Slower. Often requires higher temperatures ( | Fast. Often proceeds at RT or mild heat ( |
| Risk | High heat + long time = Nitrile Hydrolysis risk . | Lower heat + short time = Cleaner Profile . |
| Cost | Low (Commodity). | High (Specialty). |
| Verdict | Use for simple, reactive alkyl halides (e.g., MeI, BnBr) on large scale. | Recommended for drug discovery , unreactive halides, or thermally sensitive substrates. |
The Solvent: Polarity vs. Workup
-
Acetonitrile (MeCN): The "Gold Standard" for
. It supports the "Cesium Effect" well, has a lower boiling point ( C) for easy removal, and is polar enough to dissolve the phenoxide. -
DMF/DMSO: Excellent solubility for
, but difficult to remove. Residual DMF can poison downstream catalysts. Use only if solubility in MeCN is zero. -
Acetone: Too low boiling (
C) for sluggish reactions; is virtually insoluble. Avoid unless using highly reactive electrophiles (e.g., Allyl bromide).
Decision Logic Visualization
Figure 1: Decision tree for selecting the optimal alkylation system based on electrophile reactivity and scale.
Module 2: Troubleshooting Center (FAQs)
Q1: I see a new spot on TLC that is NOT my product, and my yield is low. What is it?
Diagnosis: This is likely Salicylamide (hydrolysis product).
-
Cause: The combination of water (even trace amounts in "wet" solvents), strong base, and heat attacks the nitrile.
-
Mechanism:
attacks the triple bond. -
Solution:
-
Switch Base: Move from
to or . -
Dry Solvents: Use anhydrous MeCN or DMF.
-
Lower Temperature: If using
, you can often run the reaction at C instead of reflux, significantly reducing hydrolysis rates.
-
Q2: My reaction stalls at 60% conversion. Adding more base doesn't help.
Diagnosis: Surface passivation or "Base caking."
-
Cause: In
reactions (especially in Acetone/MeCN), the byproduct (KX) precipitates and coats the surface of the unreacted carbonate, stopping the reaction. -
Solution:
-
Grind the Base: Use finely milled/powdered
, not granular. -
Add Catalyst: Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide) . This facilitates a Finkelstein reaction in situ (converting R-Cl to more reactive R-I) and aids in phase transfer.
-
Switch to Cesium:
is more soluble and less prone to this caking effect.
-
Q3: Can I use Sodium Hydride (NaH) to speed this up?
Diagnosis: High Risk.
-
Analysis: While NaH is fast, it generates
gas and leaves "naked" phenoxide. However, commercial NaH is often 60% in oil. If any water is present, it generates aggressive NaOH. Furthermore, the highly basic environment promotes nitrile hydration. -
Recommendation: Avoid NaH unless you are working under strictly anhydrous conditions at
C to RT. Carbonates are safer for nitrile stability.
Q4: I see N-alkylated byproducts. I thought phenols O-alkylate?
Diagnosis: Secondary Failure Mode.
-
Explanation: Salicylonitrile itself rarely N-alkylates. However, if hydrolysis occurs first (forming salicylamide), the amide nitrogen is a competent nucleophile.
-
The Fix: You are not fighting N-alkylation; you are fighting hydrolysis. Fix the moisture/temperature issue (see Q1), and the "N-alkylation" will disappear.
Module 3: Experimental Protocols
Protocol A: The "Gold Standard" (High Performance)
Recommended for: Drug discovery, hindered electrophiles, sensitive substrates.
Reagents:
-
Salicylonitrile (1.0 equiv)
-
Alkyl Halide (1.1 - 1.2 equiv)
-
Cesium Carbonate (
) (1.5 equiv) -
Acetonitrile (MeCN) (Anhydrous, 0.2 M concentration)
Procedure:
-
Charge a flame-dried flask with Salicylonitrile and
. -
Add anhydrous MeCN and stir at Room Temperature (RT) for 15 mins. Note: The solution may turn yellow as the phenoxide forms.
-
Add the Alkyl Halide dropwise.
-
Temperature:
-
For reactive halides (MeI, Allyl-Br): Stir at RT .
-
For unreactive halides (Alkyl-Cl, hindered): Heat to 50–60°C .
-
-
Monitor: Check TLC/LCMS at 2 hours.
-
Workup: Filter off the solid cesium salts (rinse with DCM). Concentrate the filtrate. The residue is often pure enough for the next step.
Protocol B: The "Commodity" Method (Scale-Up)
Recommended for: Multi-gram scale, simple electrophiles, cost-sensitive projects.
Reagents:
-
Salicylonitrile (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv, powdered ) -
DMF (0.5 M concentration) or Acetone (requires reflux)
Procedure:
-
Charge flask with Salicylonitrile, powdered
, and solvent. -
Heat to 60°C (DMF) or Reflux (Acetone) for 30 mins to ensure deprotonation.
-
Add Alkyl Halide.
-
Stir at temperature for 4–12 hours.
-
Workup (Crucial for DMF): Pour reaction mixture into ice water (5x reaction volume). The product usually precipitates. Filter the solid.[1] If it oils out, extract with EtOAc, wash 3x with water (to remove DMF), then Brine.
Module 4: Mechanistic Insight (The Cesium Effect)
Understanding why Cesium works better allows you to troubleshoot effectively.
Figure 2: The "Cesium Effect" illustrates how the larger ionic radius of Cesium creates a "naked" phenoxide anion, significantly lowering the activation energy for the SN2 attack compared to Potassium.
References
-
Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[2] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[2][3] Synthetic Communications, 25(9), 1367-1370.[2]
- Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Practical Chemistry, 341(2), 186-190.
-
PubChem. (2023). 2-Hydroxybenzonitrile (Salicylonitrile) Compound Summary. National Library of Medicine.
-
Grovenstein, E., et al. (1972). Nitrile Hydrolysis Mechanisms. Journal of the American Chemical Society.[4] (Foundational text on nitrile sensitivity to base hydrolysis).
Sources
- 1. CN111848443A - Preparation method of salicylonitrile - Google Patents [patents.google.com]
- 2. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. DE60023841T2 - PROCESS FOR PREPARING ALKYLATED SALICYLAMIDE - Google Patents [patents.google.com]
Technical Support Center: Phase Transfer Catalysis in Benzonitrile Etherification
Ticket ID: PTC-BN-001
Subject: Troubleshooting
Executive Summary & Core Mechanism
Welcome to the PTC Technical Support Center. You are likely attempting to synthesize an alkody/aryloxy-benzonitrile via Nucleophilic Aromatic Substitution (
In this system, the nitrile group (-CN) acts as the electron-withdrawing group (EWG) necessary to stabilize the Meisenheimer complex intermediate. However, because the nucleophile (alkoxide/phenoxide) and the electrophile (halobenzonitrile) reside in immiscible phases (solid/organic or aqueous/organic), the reaction is kinetically inhibited without a Phase Transfer Catalyst (PTC).
The Challenge: The nitrile group is susceptible to hydrolysis under the very basic conditions required to generate the nucleophile, leading to amide or acid impurities.[1][2] Balancing reactivity (
Diagnostic Workflow
Before adjusting parameters, identify your primary failure mode using the logic tree below.
Figure 1: Diagnostic logic for isolating kinetic failures versus selectivity failures in PTC systems.
Troubleshooting Guide: Kinetic Stagnation
Symptom: The reaction stalls at 40-60% conversion. Adding more base does not help.
Q1: Is your agitation sufficient?
The Science: In PTC, the reaction rate is strictly limited by the interfacial area . The catalyst (
-
The Fix: Agitation must be vigorous enough to create a pseudo-emulsion.
-
Metric: For a 100 mL flask, >600 RPM is mandatory.
-
Hardware: Use an overhead stirrer with a pitched-blade impeller for scales >500 mL. Magnetic stir bars are often insufficient for heavy slurries in Solid-Liquid PTC [1].
-
Q2: Is the catalyst decomposing (Hofmann Elimination)?
The Science: Quaternary ammonium salts (e.g., TBAB, Aliquat 336) are susceptible to Hofmann elimination in the presence of strong bases (NaOH/KOH) at elevated temperatures (>60-70°C), converting the active catalyst into an inactive tertiary amine and an alkene.
-
The Fix:
-
Temperature: If your protocol requires T > 80°C, switch to a more thermally stable catalyst like a tetraalkylphosphonium salt or a Crown Ether (e.g., 18-Crown-6) [2].
-
Dosing: Add the catalyst in two portions (0h and 4h) to replenish active species.
-
Q3: Are you using the correct catalyst lipophilicity?
The Science: The catalyst cation (
-
The Fix:
-
Tetrabutylammonium (TBA): The gold standard for most toluene/water systems.
-
Tetramethylammonium (TMA): Too hydrophilic; stays in water. Ineffective.
-
Aliquat 336 (Methyltrioctylammonium): Highly lipophilic; excellent for very non-polar solvents (heptane), but can sometimes cause emulsion issues during workup [3].
-
Troubleshooting Guide: Selectivity & Hydrolysis
Symptom: High conversion, but LCMS shows a peak at M+18 (Benzamide) or M+19 (Benzoic Acid).
Q4: Why is the nitrile hydrolyzing?
The Science: The nitrile group is activated for nucleophilic attack. Hydroxide (
-
The Fix: Switch to Solid-Liquid PTC.
-
Eliminate the aqueous phase entirely. Use pulverized solid KOH or
suspended in the organic solvent. -
Why it works: The concentration of dissolved water is negligible, starving the hydrolysis pathway while allowing the etherification to proceed via the solid surface/organic interface [4].
-
Q5: Can I use a weaker base?
The Science: If your nucleophile is a phenol (
-
The Fix: Use Potassium Carbonate (
). It is strong enough to deprotonate phenols but generally too weak to promote rapid nitrile hydrolysis under anhydrous conditions.-
Note: For aliphatic alcohols (
), you must use KOH or NaOH.
-
Mechanistic Visualization ( Cycle)
Understanding the ion-pair shuttle is critical for troubleshooting.
Figure 2: The Phase Transfer Cycle.[3] Note that the active catalyst (
Optimized Experimental Protocol
Method: Solid-Liquid PTC Etherification (High Selectivity) Scale: 10 mmol basis
| Reagent | Equiv | Amount | Role |
| 4-Fluorobenzonitrile | 1.0 | 1.21 g | Substrate (Electrophile) |
| Phenol / Alcohol | 1.1 | -- | Nucleophile |
| Solid KOH (Pulverized) | 2.0 | 1.12 g | Base (Deprotonation) |
| TBAB | 0.05 | 161 mg | Phase Transfer Catalyst |
| Toluene | -- | 20 mL | Solvent (Non-polar) |
Step-by-Step Procedure:
-
Preparation: Pulverize solid KOH pellets into a fine powder using a mortar and pestle. Rapidly transfer to the reaction flask to minimize water absorption from air (hygroscopic).
-
Charging: Charge the flask with Toluene, Phenol/Alcohol, and the pulverized KOH.
-
Catalyst Addition: Add Tetrabutylammonium Bromide (TBAB) (5 mol%).
-
Activation: Stir at room temperature for 15 minutes. This allows the formation of the "Omega Phase" (a thin layer of concentrated salt/catalyst on the solid surface) [5].
-
Substrate Addition: Add 4-Fluorobenzonitrile.
-
Reaction: Heat to 60°C with vigorous stirring (800 RPM) .
-
Checkpoint: Monitor by TLC/HPLC at 2 hours.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid salts (KBr + excess KOH).
-
Wash the filtrate with water (2 x 10 mL) to remove catalyst residues.
-
Concentrate organic layer to yield crude product.[4]
-
Why this works: The solid-liquid regime minimizes the concentration of free water, effectively shutting down the hydrolysis pathway while the high agitation ensures rapid mass transfer of the phenoxide anion.
References
-
Makosza, M. (2000). Phase-transfer catalysis.[5][6][7][8][9][10][11] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link
-
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. Link
- Sasson, Y., & Bilman, N. (1989). Liquids-Liquid Phase Transfer Catalysis.
- Fedoryński, M. (2003).
-
Yadav, G. D. (2004). Solid-Liquid Phase Transfer Catalysis: Synthesis of o-Nitrodiphenyl Ether. CRDEEP Journals. Link
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. fens.usv.ro [fens.usv.ro]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. phasetransfer.com [phasetransfer.com]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. iagi.or.id [iagi.or.id]
Purification methods for 2-(2-Ethoxyethoxy)benzonitrile (recrystallization vs chromatography)
[1][2][3]
Executive Summary & Initial Assessment
User Query: "I have synthesized 2-(2-Ethoxyethoxy)benzonitrile (CAS: 55776-17-3 analog), but the crude product is a viscous yellow oil. Should I attempt recrystallization, or is column chromatography necessary?"
Technical Response: The purification strategy for 2-(2-Ethoxyethoxy)benzonitrile depends heavily on the impurity profile and the physical state of your crude material.[1][2] This compound features a lipophilic benzonitrile core modified with a flexible, polar ethoxyethoxy side chain (-O-CH2-CH2-O-CH2-CH3).[1][2][3] This "amphiphilic" nature often leads to oiling out during recrystallization, making chromatography the more robust, albeit lower-throughput, initial choice for small-scale batches (<5g).[1][2][3]
Use the following decision matrix to select your method:
Figure 1: Decision tree for selecting the optimal purification method based on crude physical state and purity.
Method A: Recrystallization (The Scalable Approach)[2]
Context: Recrystallization is preferred for scale-up (>10g) but requires the compound to be a solid at room temperature.[1][2][3] The ethoxyethoxy chain adds rotational freedom, which lowers the melting point and increases the risk of "oiling out" (phase separation of the liquid product before crystallization).[2]
Protocol: Solvent Selection & Execution
Recommended Solvent Systems:
-
Ethanol / Water (Preferred): The polar ether chain interacts well with ethanol.[1][2][3] Water acts as the anti-solvent.[1][2][3]
-
Toluene / Heptane: Good for removing non-polar impurities.[1][2][3]
Step-by-Step Procedure:
-
Dissolution: Place crude solid in a flask. Add minimum hot Ethanol (60-70°C) to dissolve.[1][2][3]
-
Filtration: If insoluble particles remain, perform a hot filtration through a pre-warmed funnel.[1][2][3]
-
Anti-Solvent Addition: Add warm Water dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Re-Solubilization: Add a few drops of hot Ethanol to clear the solution.[1][2][3]
-
Cooling: Allow to cool to RT slowly (wrap flask in foil/towel). Then move to 4°C.
-
Harvest: Filter crystals and wash with cold Heptane or 10% EtOH/Water.
Troubleshooting Guide: "Oiling Out"
| Symptom | Probable Cause | Corrective Action |
| Product forms oil droplets instead of crystals | Cooling too fast; Temp > MP; Impurities lowering MP.[1][2][3] | Re-heat to dissolve oil.[1][2][3] Add seed crystal . Cool very slowly (1°C/min).[1][2][3] |
| No precipitate forms | Too much solvent; Compound too soluble.[1][2][3] | Evaporate 20% of solvent.[1][2][3] Add more anti-solvent (Water/Heptane).[1][2][3] Scratch glass.[1][2][3] |
| Crystals are sticky/colored | Trapped mother liquor or impurities.[1][2][3] | Triturate the solid with cold pentane or hexane to wash surface impurities before recrystallizing.[1][2][3] |
Method B: Flash Chromatography (The Precision Approach)[2]
Context: Chromatography is the "gold standard" for removing chemically distinct impurities (e.g., unreacted 2-hydroxybenzonitrile or alkyl halides) and is required if the product refuses to crystallize.[1][2]
Protocol: Setup & Elution
Stationary Phase: Silica Gel (40-63 µm).[1][2][3] Mobile Phase: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).[1][2][3]
Workflow:
-
TLC Scouting: Run TLC in 10%, 20%, and 30% EtOAc/Hexane. Target an Rf of ~0.35 for the product.
-
Column Packing: Slurry pack silica in 100% Hexanes.
-
Loading:
-
Gradient Elution:
Figure 2: Standard workflow for flash chromatography of benzonitrile derivatives.[1][2][3]
Troubleshooting Guide: Separation Issues
| Issue | Probable Cause | Solution |
| Poor Separation (Streaking) | Acidic impurities (Phenol) or overloading.[1][2][3] | Add 1% Triethylamine to mobile phase (if basic) or wash crude with NaOH prior to column.[1][2][3] |
| Product Co-elutes with Impurity | Similar polarity. | Change solvent system to DCM/Methanol (99:1) or Toluene/Acetone .[1][2][3] |
| High Backpressure | Fine particles or precipitation.[1][2][3] | Filter sample before loading.[1][2][3] Use "Flash" grade silica, not HPLC grade. |
Comparative Analysis & Recommendations
Quantitative Comparison:
| Feature | Recrystallization | Flash Chromatography |
| Purity Potential | >99% (Crystal lattice exclusion) | 95-98% (Dependent on resolution) |
| Yield | 60-80% (Loss in mother liquor) | 85-95% (High recovery) |
| Time Efficiency | Slow (Hours to Days) | Fast (1-3 Hours) |
| Scalability | Excellent (Kg scale) | Poor (Linear cost increase) |
| Cost | Low (Solvents only) | High (Silica + Solvents) |
Final Recommendation:
-
For R&D (mg to 5g): Use Chromatography .[1][2][3] It guarantees isolation of the product regardless of its physical state (oil/solid) and effectively removes unreacted starting materials (e.g., 2-hydroxybenzonitrile).[1][2]
-
For Process (100g+): Optimize Recrystallization . Invest time in finding the exact seed crystal and cooling ramp to avoid oiling out.[1][2][3]
References
-
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard protocols for recrystallization and solvent selection). [1][2]
-
PubChem. (2024).[1][2][3][4] 2-Ethoxybenzonitrile (Compound Summary).[1][2][3] National Library of Medicine.[1][2][3] (Structural analog properties). [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2][3] Rapid chromatographic technique for preparative separations with moderate resolution.[1][2][3] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] (Foundational Flash Chromatography Protocol).[1][2][3][5] [Link]
-
Anderson, N. G. (2012).[1][2][3][6] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1][2][3] (Oiling out troubleshooting). [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-(2-Ethoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 3. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-Ethoxyethoxymethyl)benzonitrile | C12H15NO2 | CID 24704685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Nitrile Group Stability & Selectivity
Topic: Minimizing Hydrolysis Side Reactions of the Nitrile Group Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Nitrile Paradox
The nitrile group (-C≡N) is a linchpin in medicinal chemistry and organic synthesis, valued for its metabolic stability and role as a bioisostere for carbonyls. However, it presents a "reactivity paradox": it is kinetically stable enough to survive many conditions yet thermodynamically predisposed to hydrolysis.
Unwanted hydrolysis—converting your nitrile to a primary amide or carboxylic acid—is a common failure mode during acidic workups, metal-catalyzed reactions, or nucleophilic attacks. This guide provides the protocols to preserve the nitrile when it is a bystander and control its reactivity when hydration is the goal.
Module 1: The Preservation Protocol (Keeping the -CN Intact)
Core Concept: The Kinetic Barrier
Nitrile hydrolysis is slow at neutral pH and ambient temperature. It accelerates exponentially with:
-
Extreme pH (Formation of activated iminium species in acid or imidate anions in base).
-
Heat (Overcoming the activation energy of the initial nucleophilic attack).
-
Metal Coordination (Lewis acids activate the C≡N bond, mimicking protonation).
Scenario A: Acidic Workup of Other Functional Groups
Problem: You need to quench a reaction or remove a Boc group with acid, but your molecule contains a nitrile. Risk:[1][2] Formation of amide (partial hydrolysis) or Pinner salt (if alcohol is present).
Troubleshooting Protocol:
| Parameter | Recommendation | Why? (Causality) |
| Temperature | < 0°C during addition; < 20°C during stir. | Hydrolysis rates drop significantly at low temps. The activation energy for water attack on the protonated nitrile is high. |
| Acid Choice | TFA (Trifluoroacetic acid) or HCl in Dioxane . | Avoid aqueous mineral acids (H₂SO₄, HNO₃) if possible. Anhydrous acids prevent the initial water attack. |
| Solvent | DCM, MeCN, or Toluene . | CRITICAL: Do NOT use alcohols (MeOH, EtOH) with strong acid. This triggers the Pinner Reaction , converting nitrile to an imidate ester.[3][4][5] |
| Quenching | Sat. NH₄Cl or Phosphate Buffer (pH 7) . | Avoids "hot spots" of high acidity. Buffering rapidly restores the pH to the stable neutral zone. |
Scenario B: Chemoselective Nucleophilic Attacks
Problem: You want to react a Grignard or Organolithium with a ketone/aldehyde in the same molecule, sparing the nitrile. Risk:[1][2] The Nitrile is an electrophile; Grignards will attack it to form an imine (hydrolyzing to a ketone).[1]
Strategic Protocol:
-
Temperature Control: Perform the addition at -78°C . Ketones/aldehydes are kinetically more reactive than nitriles.
-
Reagent Stoichiometry: Use exactly 1.0 equivalent of the nucleophile. Excess reagent will attack the nitrile once the ketone is consumed.
-
Titanium Isopropoxide (Ti(OiPr)₄): Pre-complexing the ketone with a mild Lewis acid can accelerate its reaction relative to the nitrile.
Module 2: The Selectivity Protocol (Stopping at the Amide)
Sometimes "minimizing side reactions" means stopping the reaction exactly halfway—at the primary amide—without over-hydrolyzing to the carboxylic acid.
The Challenge: Rate Constants
In classical acid/base hydrolysis, the rate of Amide
Solution 1: The Radziszewski Reaction (Alkaline Peroxide)
This is the "Gold Standard" for selective hydration. The hydroperoxide anion (
Protocol:
-
Reagents: 30%
(excess), catalytic or (mild base). -
Solvent: DMSO or MeOH (to solubilize the nitrile).
-
Conditions: 0°C to Room Temperature.
-
Mechanism: The hydroperoxide attacks the nitrile to form a peroxyimidic acid, which spontaneously reduces to the amide and oxygen.
Solution 2: Metal-Ligand Cooperative Catalysis (Neutral pH)
For acid/base sensitive substrates, use a catalyst that activates the nitrile via coordination, allowing water to attack at neutral pH.
-
Catalyst: Ghaffar-Parkins Catalyst (Platinum phosphinito complex) or Ruthenium pincer complexes.
-
Conditions: Water/Ethanol, mild heat (60-80°C).
-
Advantage: The catalyst is specific to the C≡N bond; esters and acetals remain untouched.
Module 3: Visualizing the Pathways
Understanding the divergence points is critical for troubleshooting.
Diagram 1: The Acidic Divergence (Hydrolysis vs. Pinner)
This diagram illustrates how solvent choice determines whether you destroy your nitrile via hydrolysis or the Pinner reaction.
Caption: Divergent pathways of acid-activated nitriles. Using alcoholic solvents leads to Pinner products, while aqueous conditions lead to hydrolysis.
Module 4: Troubleshooting FAQ
Q: I performed a reduction on an ester in my molecule using LiAlH₄, but my nitrile was also reduced to an amine. How do I prevent this?
-
A: LiAlH₄ is too strong; it reduces both. Switch to mild borohydrides or DIBAL-H (at -78°C, 1 eq). Alternatively, use SmI₂/H₂O or specific borane complexes that are chemoselective for esters over nitriles.
Q: I tried to hydrate my nitrile to an amide using NaOH/Reflux, but I got 50% carboxylic acid. Why?
-
A: This is "Over-Hydrolysis." At reflux, the amide hydrolyzes faster than the nitrile.
-
Fix: Switch to the Radziszewski protocol (NaOH/H₂O₂ at Room Temp). The reaction stops cleanly at the amide because the mechanism is oxidative, not purely hydrolytic.
Q: During an acidic deprotection (HCl/MeOH), my nitrile converted to an ester. What happened?
-
A: You triggered the Pinner Reaction . The methanol attacked the activated nitrile.
-
Fix: Change the solvent. Use HCl in Dioxane or DCM . If methanol is required for solubility, keep the temperature < 0°C and quench immediately with buffer.
Q: Can I use a Lewis Acid catalyst without hydrating the nitrile?
-
A: Yes, but you must exclude water rigorously. Lewis acids (like BF₃[6]·OEt₂ or AlCl₃) activate the nitrile. If adventitious water is present, they become efficient hydration catalysts. Use molecular sieves and anhydrous solvents.
References
-
Organic Chemistry Portal. Nitrile Hydrolysis: Mechanisms and Conditions. Retrieved from [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Org.[1][3][7] Synth. 2024, 101, 327–341. Retrieved from [Link]
-
Wikipedia. Pinner Reaction: Mechanism and Applications. Retrieved from [Link][8]
-
Common Organic Chemistry. Nitrile to Acid: Common Conditions and Troubleshooting. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - The problem of hydrolysis of nitrile and Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Controlling temperature for O-alkylation of 2-cyanophenol
This guide is designed as a specialized technical resource for researchers optimizing the O-alkylation of 2-cyanophenol (salicylonitrile). It synthesizes mechanistic insight with practical process control.[1]
Executive Summary: The Thermodynamic Landscape
The O-alkylation of 2-cyanophenol is a classic Williamson ether synthesis, but the presence of the ortho-cyano group introduces specific thermodynamic and kinetic constraints.[1] The cyano group is electron-withdrawing, increasing the acidity of the phenol (pKa ~7.0 vs. 10.0 for phenol), making the phenoxide easier to form but less nucleophilic.
Critical Control Points (CCPs):
-
Selectivity (O- vs. C-Alkylation): Controlled by solvent polarity and temperature.[1] O-alkylation is kinetically favored; C-alkylation is thermodynamically favored at high temperatures.[1]
-
Nitrile Integrity: The nitrile group is susceptible to base-catalyzed hydrolysis to the amide (2-hydroxybenzamide) or acid, particularly if the reaction temperature exceeds 80°C in the presence of trace moisture.
Critical Process Parameters (CPP) & Troubleshooting
Phase 1: Reaction Initiation & Deprotonation
Q: I observe a sharp temperature spike upon adding the base. Is this normal? A: Yes, but it must be controlled. The deprotonation of 2-cyanophenol by a base (e.g., K₂CO₃, NaH, or KOtBu) is an exothermic acid-base reaction.[1]
-
The Risk: Uncontrolled exotherms can degrade the starting material or cause solvent flashing.
-
The Fix:
-
Protocol: Cool the reaction vessel to 0°C before adding the base.
-
Dosing: Add the base portion-wise over 15–30 minutes.
-
Monitoring: Ensure internal temperature (
) does not exceed 25°C during addition.
-
Q: Which solvent system offers the best thermal stability for this substrate? A: Polar aprotic solvents are required to solvate the cation and leave the phenoxide "naked" and reactive.
-
Recommended: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Alternative: Acetone or Acetonitrile .[1]
-
Limitation: Lower boiling points limit the maximum reaction rate; Acetone can undergo aldol condensation if the base is too strong (e.g., NaH).
-
Phase 2: The Alkylation Step[2]
Q: I am seeing significant amounts of the C-alkylated byproduct. How do I suppress this? A: C-alkylation is often the thermodynamic product.[1] You are likely running the reaction too hot or using a solvent that stabilizes the transition state for C-attack (like protic solvents).
-
Thermodynamic Driver: The activation energy (
) for O-alkylation is lower than for C-alkylation.[1] High temperatures provide enough energy to cross the higher barrier for C-alkylation.[1] -
Solution: Maintain
between 25°C and 60°C . Do not reflux unless absolutely necessary for conversion.[1]
Q: My product contains 2-alkoxybenzamide. Where did the nitrile go? A: You have hydrolyzed the nitrile group.[3][4][5][6] This is a common side reaction when high temperature meets moisture and base.[1]
-
Mechanism: The hydroxide ion (from trace water + base) attacks the nitrile carbon.
-
The Fix:
Phase 3: Quantitative Optimization Matrix
| Parameter | Optimal Range | Risk of Deviation (Low) | Risk of Deviation (High) |
| Deprotonation Temp | 0°C – 20°C | Sluggish salt formation | Uncontrolled exotherm |
| Alkylation Temp | 25°C – 60°C | Incomplete conversion | C-alkylation, Nitrile Hydrolysis |
| Reaction Time | 2 – 6 Hours | Low yield | Impurity profile degradation |
| Water Content | < 0.1% | N/A | Amide formation (Hydrolysis) |
Visualizing the Reaction Pathways
The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical role of temperature/moisture in impurity formation.
Caption: Reaction network showing the target kinetic pathway (Green) versus thermal and hydrolytic degradation pathways (Red).
Validated Experimental Protocol
Objective: Synthesis of 2-methoxybenzonitrile via O-methylation. Scale: 10 mmol basis.
Materials
-
Substrate: 2-Cyanophenol (1.19 g, 10 mmol)
-
Reagent: Methyl Iodide (MeI) (1.70 g, 12 mmol) or Dimethyl Sulfate.[1]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, pulverized (2.07 g, 15 mmol).[1]
-
Solvent: DMF (Anhydrous), 15 mL.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
).[1] -
Dissolution: Add 2-Cyanophenol and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation (Cooling Step):
-
Place the flask in an ice bath (0°C).
-
Add K₂CO₃ in three equal portions over 10 minutes.
-
Observation: The solution may turn yellow/orange, indicating phenoxide formation.[1]
-
Allow to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes.
-
-
Alkylation:
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC at 1-hour intervals. Reaction is typically complete in 2–4 hours.[1]
-
Quench & Workup:
References
-
Solvent Effects in Phenoxide Alkylation
-
Nitrile Hydrolysis Kinetics
- Title: "Synthesis of 2-cyanophenol derivatives.
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 2-(2-Ethoxyethoxy)benzonitrile
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(2-ethoxyethoxy)benzonitrile, a molecule of interest in various synthetic applications. In the absence of a publicly available experimental spectrum for this specific compound, we will construct a detailed theoretical prediction and compare it with the experimental data of the closely related analog, 2-ethoxybenzonitrile. This comparative approach, supplemented by data from other relevant molecules and alternative analytical techniques, offers a robust framework for the characterization of this and similar ortho-substituted benzonitrile derivatives.
The Predicted 1H NMR Spectrum of 2-(2-Ethoxyethoxy)benzonitrile
The structure of 2-(2-ethoxyethoxy)benzonitrile suggests a complex 1H NMR spectrum with distinct signals for the aromatic and the aliphatic ethoxyethoxy side chain protons. By analyzing the expected chemical shifts, multiplicities, and coupling constants based on established principles and data from analogous structures, we can predict the spectrum with a high degree of confidence.
Molecular Structure and Proton Designations:
Figure 1: Molecular structure of 2-(2-ethoxyethoxy)benzonitrile with proton designations.
Predicted Chemical Shifts and Multiplicities
The predicted 1H NMR spectral data for 2-(2-ethoxyethoxy)benzonitrile are summarized in the table below. These predictions are derived from the analysis of substituent effects on the benzene ring and typical chemical shifts for ethoxy groups.[1][2]
| Protons | Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | a | ~1.2 | Triplet (t) | ~7.0 |
| O-CH₂-CH₃ | b | ~3.6 | Quartet (q) | ~7.0 |
| O-CH₂-CH₂-O | b' | ~3.8 | Triplet (t) | ~4.5 |
| Ar-O-CH₂ | c | ~4.2 | Triplet (t) | ~4.5 |
| Ar-H | d, e | ~7.0 - 7.6 | Multiplet (m) | - |
| Ar-H | f | ~7.7 | Doublet of doublets (dd) | Ortho: ~7-9, Meta: ~2-3 |
Rationale for Predictions:
-
Aliphatic Protons (a, b, b', c): The terminal methyl protons (a) are expected to appear as a triplet around 1.2 ppm due to coupling with the adjacent methylene group (b). The methylene protons of the ethoxy group (b) will be a quartet around 3.6 ppm. The two methylene groups in the ethoxyethoxy bridge (b' and c) are diastereotopic and will appear as two distinct triplets. The methylene group directly attached to the aromatic ring's oxygen (c) will be the most deshielded among the aliphatic protons, appearing around 4.2 ppm.
-
Aromatic Protons (d, e, f): The aromatic region will display a complex multiplet for the four protons. The ortho-disubstituted pattern will lead to distinct signals.[3] The proton ortho to the nitrile group and meta to the ether group (f) is expected to be the most downfield due to the anisotropic effect of the cyano group. The remaining protons (d, e) will be in the more shielded region of the aromatic spectrum.
Comparative Analysis with 2-Ethoxybenzonitrile
To validate our predictions, we will compare them with the experimental 1H NMR data of 2-ethoxybenzonitrile, a structurally similar molecule.[4]
Molecular Structure of 2-Ethoxybenzonitrile:
Figure 2: Molecular structure of 2-ethoxybenzonitrile.
Experimental 1H NMR Data for 2-Ethoxybenzonitrile:
The experimental 1H NMR spectrum of 2-ethoxybenzonitrile provides a valuable reference.[4]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 1.48 | Triplet (t) | 7.0 |
| O-CH₂ | 4.15 | Quartet (q) | 7.0 |
| Ar-H | 6.95-7.05 | Multiplet (m) | - |
| Ar-H | 7.45-7.60 | Multiplet (m) | - |
Comparison and Insights:
The experimental data for 2-ethoxybenzonitrile aligns well with our predictions for the analogous protons in 2-(2-ethoxyethoxy)benzonitrile. The ethoxy group protons in 2-ethoxybenzonitrile appear at 1.48 ppm (triplet) and 4.15 ppm (quartet), which supports our predicted chemical shifts for the terminal ethoxy group in the target molecule. The aromatic protons of 2-ethoxybenzonitrile show a complex multiplet pattern, which is also expected for our target compound due to the ortho-disubstitution.
Alternative Analytical Techniques for Structural Confirmation
While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical techniques.
13C NMR Spectroscopy
13C NMR spectroscopy provides information about the carbon skeleton of the molecule. For 2-(2-ethoxyethoxy)benzonitrile, we would expect to see distinct signals for each unique carbon atom. The nitrile carbon would appear significantly downfield, typically in the range of 115-125 ppm. The aromatic carbons would resonate between 110 and 160 ppm, and the aliphatic carbons of the ethoxyethoxy chain would be found in the more upfield region of the spectrum. The experimental 13C NMR data for 2-ethoxybenzonitrile shows the nitrile carbon at approximately 116 ppm and the aromatic and aliphatic carbons in their expected regions, further supporting our predictive analysis.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(2-ethoxyethoxy)benzonitrile (C₁₂H₁₃NO₂), the expected molecular ion peak [M]+ would be at m/z 203. The fragmentation pattern would likely involve cleavage of the ether linkages, providing further structural information. The mass spectrum of 2-ethoxybenzonitrile shows a molecular ion peak at m/z 147, consistent with its molecular formula (C₉H₉NO), and fragmentation corresponding to the loss of the ethoxy group.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-(2-ethoxyethoxy)benzonitrile, we would expect to see a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[5] We would also expect to see C-O stretching vibrations for the ether linkages in the 1000-1300 cm⁻¹ region and C-H stretching vibrations for the aromatic and aliphatic protons. The IR spectrum of 2-ethoxybenzonitrile exhibits a strong nitrile peak at approximately 2225 cm⁻¹ and characteristic ether and aromatic C-H bands.[4]
Experimental Protocols
To ensure the reproducibility and accuracy of the analytical data, standardized experimental protocols are essential.
Protocol for 1H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio for a sample of this concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Figure 3: A simplified workflow for 1H NMR spectroscopy.
Conclusion
This guide has provided a comprehensive framework for the 1H NMR spectral analysis of 2-(2-ethoxyethoxy)benzonitrile. By combining theoretical predictions with a comparative analysis of the closely related compound, 2-ethoxybenzonitrile, we have established a reliable method for interpreting the spectrum of the target molecule. The inclusion of data from alternative analytical techniques such as 13C NMR, MS, and IR spectroscopy further strengthens the structural elucidation process. The detailed protocols provided herein serve as a practical guide for researchers to obtain high-quality, reproducible data. This multi-faceted approach underscores the importance of integrating various analytical tools for the confident characterization of novel chemical entities.
References
-
PubChem. (n.d.). 2-Ethoxybenzonitrile. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Government of Canada. (2011). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. Retrieved from [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information An efficient approach to the ammoxidation of alcohols to nitriles and the aerobic oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]
Sources
- 1. Green-Synthesized Nanoparticles for Efficient Dye Degradation: Mechanisms, Applications, and Future Perspectives [mdpi.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FTIR characteristic peaks for nitrile and ether groups in benzonitriles
An In-Depth Guide to Identifying Nitrile and Ether Functional Groups in Benzonitriles using FTIR Spectroscopy
As a Senior Application Scientist, a significant portion of my work involves assisting researchers in elucidating molecular structures. Fourier Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose—it is rapid, non-destructive, and exquisitely sensitive to the vibrational signatures of functional groups. This guide provides a detailed comparison of the characteristic FTIR peaks for nitrile (C≡N) and ether (C-O-C) groups, with a specific focus on their manifestation in benzonitrile derivatives, molecules of significant interest in medicinal chemistry and materials science.
The objective here is not merely to present a table of frequencies but to delve into the causality behind the spectral features. We will explore why these peaks appear where they do, how their positions and intensities are modulated by the molecular environment, and how to reliably acquire and interpret the data.
The Vibrational Language of Molecules: A Primer
FTIR spectroscopy operates on a simple principle: chemical bonds are not static. They stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes.[1] An FTIR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular fingerprint. For the drug development professional, this fingerprint provides immediate, actionable intelligence about the functional groups present in a synthesized compound.
The Nitrile Group (C≡N): A Clear and Unmistakable Signal
The nitrile functional group is one of the most straightforward to identify in an IR spectrum. Its defining feature is the stretching vibration of the carbon-nitrogen triple bond.
-
Characteristic Peak: The C≡N stretch gives rise to a sharp and typically intense absorption band.[2] Its position in a relatively uncongested region of the spectrum makes it a highly diagnostic peak.[1]
-
Wavenumber Range: For aromatic nitriles, such as benzonitrile and its derivatives, this peak is consistently found in the 2240 cm⁻¹ to 2220 cm⁻¹ range.[3]
-
The Influence of Conjugation: You will note this frequency is lower than that for saturated (aliphatic) nitriles, which absorb between 2260 cm⁻¹ and 2240 cm⁻¹.[3] This shift is a direct consequence of electronic conjugation. The interaction between the π-electrons of the aromatic ring and the π-system of the nitrile group slightly weakens the C≡N bond, lowering its vibrational frequency (force constant).[3] This is a key mechanistic insight that aids in confirming the presence of an aromatic nitrile specifically.
-
Substituent Effects: The electronic nature of other substituents on the benzene ring can further fine-tune the peak's position and intensity. Electron-donating groups, for instance, can enhance the molar extinction coefficient (intensity) of the C≡N stretch, a phenomenon that can be leveraged in advanced applications like time-resolved IR spectroscopy.[4]
The Ether Linkage (C-O-C): Interpreting the Fingerprint Region
Identifying an ether group requires a more nuanced approach, as its primary vibrations occur in the complex "fingerprint region" (below 1500 cm⁻¹), which is rich with signals from various bond vibrations. However, the C-O-C stretching vibration is typically the most intense peak in its region, making it a reliable indicator.
-
Characteristic Peak: The most useful vibrational mode for ethers is the asymmetric C-O-C stretch .[5] This absorption is characteristically strong and often the most prominent peak between 1300 cm⁻¹ and 1000 cm⁻¹.[5][6]
-
Wavenumber Range in Aryl Ethers: In the context of benzonitrile derivatives bearing an ether linkage, we are dealing with an aryl ether. For these structures, the asymmetric C-O-C stretch is found in the 1300 cm⁻¹ to 1200 cm⁻¹ range.[5]
-
Distinguishing Aryl-Alkyl Ethers: Many relevant molecules are specifically aryl-alkyl ethers (e.g., a methoxy group on a benzonitrile ring). These compounds present two distinct C-O stretching bands:
Comparative Analysis: Nitrile vs. Ether Peaks
The true power of FTIR in structural analysis comes from observing the combination of these peaks. For a molecule like 4-methoxybenzonitrile, a researcher should look for two key signatures in distinct regions of the spectrum.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Peak Characteristics | Diagnostic Value |
| Aromatic Nitrile | C≡N Stretch | 2240 - 2220[3] | Sharp, Medium-to-Strong Intensity | Excellent; Appears in a clean spectral region. |
| Aryl-Alkyl Ether | Asymmetric C(aryl)-O-C Stretch | ~1250[7] | Strong, Sharp | Very Good; Often the strongest peak in the upper fingerprint region. |
| Aryl-Alkyl Ether | Asymmetric C(alkyl)-O-C Stretch | ~1050[7] | Strong, Sharp | Good; Confirms the alkyl component of the ether. |
This clear separation in frequency allows for unambiguous identification. The nitrile peak confirms the core structure, while the ether peaks confirm the substitution pattern.
Experimental Protocol: Acquiring a High-Integrity FTIR Spectrum via ATR
The following protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid benzonitrile derivative using a modern Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its minimal sample preparation and excellent reproducibility.[8]
Rationale for ATR
Attenuated Total Reflectance (ATR) involves pressing a sample against a high-refractive-index crystal (commonly diamond). The IR beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample.[9] This interaction provides an absorption spectrum of the sample's surface with minimal effort. This avoids the laborious process of creating KBr pellets, which can be susceptible to atmospheric moisture contamination.[10]
Workflow Diagram: FTIR Analysis via ATR
Caption: A self-validating workflow for acquiring and analyzing an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology
-
Instrument and Accessory Preparation:
-
Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Step 1.2: Clean the surface of the ATR diamond crystal. Moisten a lint-free wipe with a volatile solvent like isopropanol and gently wipe the crystal surface. Allow it to dry completely.
-
Causality: This step is critical to remove any residue from previous analyses, preventing sample cross-contamination and ensuring the resulting spectrum is solely from the analyte.[11]
-
-
Background Measurement (Self-Validation Step 1):
-
Step 2.1: With the clean, empty ATR accessory in place, run a background spectrum measurement. Typical parameters are 16-32 scans with a resolution of 4 cm⁻¹.
-
Causality: The background scan measures the ambient atmosphere inside the instrument (CO₂, water vapor) and the absorbance of the ATR crystal itself. The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final data reflects only the sample's absorbance. This is a crucial self-validation step.
-
-
Sample Application and Measurement:
-
Step 3.1: Place a small amount of the solid benzonitrile sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[10]
-
Step 3.2: Swing the ATR anvil into place over the sample and turn the pressure knob to lower the tip, applying consistent pressure. This ensures intimate contact between the solid sample and the crystal surface.[11]
-
Causality: Good contact is essential for the evanescent wave to effectively penetrate the sample and generate a strong, high-quality spectrum. Insufficient contact results in weak, noisy data.
-
Step 3.3: Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Interpretation:
-
Step 4.1: The resulting spectrum may require a baseline correction to account for scattering or other artifacts. Most instrument software can perform this automatically.
-
Step 4.2: Use the software's peak-picking tool to identify the precise wavenumbers of the key absorption bands.
-
Step 4.3: Locate the sharp peak between 2240-2220 cm⁻¹ to confirm the nitrile group.
-
Step 4.4: Examine the 1300-1000 cm⁻¹ region for the strong, characteristic C-O stretching bands to confirm the ether linkage.
-
By following this protocol, researchers can generate reliable, reproducible data that provides clear and definitive evidence for the presence (or absence) of these crucial functional groups in their target molecules.
References
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Worku, A., et al. (2022). FT-IR spectra peak values: (A) petroleum ether extract of A... ResearchGate. [Link]
-
Mueller, K. (n.d.). Fourier Transform Infrared Spectroscopy. Michigan Technological University. [Link]
-
InstaNANO (n.d.). FTIR Functional Group Database Table with Search. [Link]
-
Karunakaran, T. et al. (2020). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. ResearchGate. [Link]
-
RTI Laboratories (n.d.). FTIR Analysis. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
-
Rocky Mountain Labs (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
-
Huda, I. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
Kim, J. et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. ResearchGate. [Link]
-
Drawell (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Nazri, M. Z. (2024). The representative of FTIR spectrum of the nitrile-functionalized of 3.Br benzimidazolium salt. ResearchGate. [Link]
-
KNUST Materials Engineering Department (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
-
University of Colorado Boulder (n.d.). Sample preparation for FT-IR. [Link]
-
Kim, J. et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. PubMed. [Link]
-
Kim, J. et al. (2021). a) Chemical structure of benzonitrile derivatives b) FT-IR absorption... ResearchGate. [Link]
-
OpenStax (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts (2025). 7: FT-IR Spectroscopy (Experiment). [Link]
-
Higgins, F., & Rein, A. (2021). Improved Measurement of Liquid Samples Using FTIR. Agilent. [Link]
-
Laan, A. et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. ResearchGate. [Link]
-
Unknown (n.d.). The features of IR spectrum. SlidePlayer. [Link]
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Advanced HPLC Method Development for 2-(2-Ethoxyethoxy)benzonitrile: Core-Shell Phenyl-Hexyl vs. Traditional C18
Topic: HPLC Method Development for 2-(2-Ethoxyethoxy)benzonitrile Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of pharmaceutical intermediates and functional liquid crystals, 2-(2-Ethoxyethoxy)benzonitrile represents a critical quality checkpoint. Its purity is often compromised by the starting material 2-hydroxybenzonitrile (Salicylonitrile) and hydrolysis byproducts like 2-(2-ethoxyethoxy)benzoic acid .
This guide compares two chromatographic approaches:
-
The Legacy Standard: A fully porous C18 method (5 µm).
-
The Optimized Alternative: A Core-Shell Phenyl-Hexyl method (2.7 µm).
Verdict: While C18 provides adequate retention, the Core-Shell Phenyl-Hexyl phase demonstrates superior resolution (
Chemical Context & Impurity Profiling
To develop a robust method, one must first understand the "Why" behind the separation. The target molecule is typically synthesized via the O-alkylation of 2-hydroxybenzonitrile.
Critical Impurities
-
Impurity A (Precursor): 2-Hydroxybenzonitrile.[1] High polarity, potential for peak tailing due to silanol interactions.
-
Impurity B (Hydrolysis): 2-(2-Ethoxyethoxy)benzamide. Formed via nitrile hydrolysis.
-
Impurity C (Side Reaction): 2-(2-Ethoxyethoxy)benzoic acid.
Visualization: Synthesis & Impurity Pathway
The following diagram illustrates the chemical origin of the mixture components, establishing the separation requirements.
Figure 1: Synthesis pathway showing the origin of critical impurities A, B, and C.
Method Comparison: Protocols & Performance
Method A: The Legacy Standard (Porous C18)
This method relies solely on hydrophobic subtraction. While robust, it often struggles to separate the polar phenolic impurity from the solvent front or requires long equilibration times.
-
Column: Fully Porous C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile (50:50 Isocratic).
-
Flow Rate: 1.0 mL/min.[2]
-
Mechanism: Hydrophobic interaction.
Method B: The Optimized Alternative (Core-Shell Phenyl-Hexyl)
This method utilizes a "Core-Shell" particle design for higher efficiency at lower backpressures, combined with a Phenyl-Hexyl ligand. The phenyl ring on the stationary phase engages in
-
Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase:
-
A: 10 mM Ammonium Formate, pH 4.0.
-
B: Methanol.[2]
-
-
Gradient: 30% B to 80% B over 5 minutes.
-
Mechanism: Hydrophobicity +
- Interaction.
Comparative Data Summary
| Parameter | Method A (Porous C18) | Method B (Core-Shell Phenyl-Hexyl) | Improvement |
| Run Time | 18.0 minutes | 7.5 minutes | 60% Faster |
| Resolution ( | 2.1 | 4.8 | > 2x Selectivity |
| Tailing Factor (Imp A) | 1.6 (Silanol activity) | 1.1 (Superior endcapping) | Better Peak Shape |
| Backpressure | 120 bar | 280 bar | Manageable on std HPLC |
| LOD (Impurity A) | 0.05% | 0.01% | Higher Sensitivity |
Detailed Experimental Protocols
Protocol 1: Sample Preparation
To ensure accurate quantification without introducing artifacts:
-
Diluent Selection: Use 50:50 Water:Acetonitrile. Rationale: Matches the initial mobile phase strength to prevent "solvent shock" and peak distortion.
-
Concentration: Prepare target at 0.5 mg/mL.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter. Note: Nylon filters may adsorb the benzonitrile moiety.
Protocol 2: Optimized Chromatographic Conditions (Method B)
This protocol is self-validating through the inclusion of System Suitability Testing (SST).
-
Instrument: UHPLC or HPLC with low dead volume.
-
Column: Kinetex® or Cortecs® Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.
-
Temperature: 40°C. Rationale: Reduces mobile phase viscosity and improves mass transfer.
-
Detection: UV at 230 nm. Rationale: The benzonitrile chromophore has a maximum ~225-230 nm.
-
Gradient Table:
-
0.0 min: 30% B
-
5.0 min: 80% B
-
6.0 min: 80% B
-
6.1 min: 30% B
-
9.0 min: 30% B (Re-equilibration)
-
Protocol 3: System Suitability Criteria
Before releasing results, the system must pass these checks:
-
Resolution (
): > 2.0 between Impurity A and Target. -
Tailing Factor (
): < 1.5 for all peaks. -
Precision: RSD < 1.0% for retention time (n=6).
Method Development Decision Workflow
The following diagram outlines the logical steps taken to arrive at the Phenyl-Hexyl choice, aiding researchers in future development for similar aromatic ethers.
Figure 2: Decision tree for selecting the Phenyl-Hexyl stationary phase over standard C18.
Scientific Rationale (E-E-A-T)
Why Phenyl-Hexyl?
The separation of 2-(2-Ethoxyethoxy)benzonitrile from 2-hydroxybenzonitrile is challenging on C18 because both are aromatic and have moderate polarity. However, the target molecule has an extended electron-donating ether chain. The Phenyl-Hexyl phase introduces
Why Core-Shell Particles?
Core-shell (superficially porous) particles reduce the longitudinal diffusion path (
References
-
Separation of Benzonitrile Derivatives on Mixed-Mode and RP Columns. SIELC Technologies. Available at: [Link]
-
Comparison of Retention and Selectivity of Aromatic Hydrocarbons. National Institutes of Health (PMC). Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(2-Ethoxyethoxy)benzonitrile
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel or modified compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical information about a molecule's mass and, through its fragmentation patterns, its structure. This guide offers an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Ethoxyethoxy)benzonitrile, a compound of interest in various chemical syntheses. While direct experimental data for this specific molecule is not widely published, we can predict its fragmentation behavior by drawing on established principles of mass spectrometry and comparing it to structurally related compounds.
Introduction to the Molecule and Mass Spectrometry Principles
2-(2-Ethoxyethoxy)benzonitrile possesses a unique combination of functional groups: a benzonitrile core, an aromatic ether linkage, and a flexible di-ether side chain. Each of these moieties will influence the fragmentation pattern under electron ionization. In EI-MS, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, yielding a characteristic pattern of fragment ions. The stability of the resulting carbocations and radical species governs the preferred fragmentation pathways.
Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring. In contrast, aliphatic ethers are prone to specific cleavages, primarily at the C-C bond adjacent to the oxygen atom (α-cleavage) and at the C-O bond.[1][2]
Predicted Fragmentation Pattern of 2-(2-Ethoxyethoxy)benzonitrile
The structure of 2-(2-Ethoxyethoxy)benzonitrile is C₁₁H₁₃NO₂ with a molecular weight of 191.23 g/mol . The molecular ion peak ([M]⁺•) is therefore expected at m/z 191. The subsequent fragmentation is anticipated to proceed through several key pathways, detailed below and summarized in Table 1.
Alpha-Cleavage of the Ether Side Chain
The ether linkages are susceptible to α-cleavage, a common fragmentation pathway for ethers.[2][3] This involves the homolytic cleavage of a C-C bond adjacent to an oxygen atom.
-
Cleavage at the terminal ethoxy group: Loss of a methyl radical (•CH₃) from the terminal ethoxy group would result in a fragment at m/z 176 .
-
Cleavage within the ethoxyethoxy chain: Cleavage of the C-C bond between the two ether oxygens can lead to the formation of a stabilized oxonium ion. For instance, cleavage can result in a fragment with m/z 73 ([CH₂OCH₂CH₃]⁺) or a larger fragment containing the aromatic ring.
Cleavage of Carbon-Oxygen Bonds
Heterolytic cleavage of the C-O bonds is another characteristic fragmentation route for ethers.[1]
-
Loss of the ethoxy radical: Cleavage of the terminal C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in a fragment at m/z 146 .
-
Loss of the entire ethoxyethoxy side chain: Cleavage of the C-O bond connecting the side chain to the aromatic ring is a significant pathway. This would result in the loss of a •OCH₂CH₂OCH₂CH₃ radical, leading to a prominent peak at m/z 102 , corresponding to the benzonitrile radical cation. Subsequent loss of HCN from this ion could produce a fragment at m/z 75 .[4][5]
Benzylic and Aromatic Ring-Associated Cleavages
Aromatic ethers can undergo cleavage at the β-bond to the aromatic ring.[6] In this molecule, this would correspond to the cleavage between the first oxygen and the adjacent methylene group of the side chain. This would lead to a fragment at m/z 120 , corresponding to the [C₆H₄(CN)O]⁺ ion.
The benzonitrile moiety itself can undergo fragmentation, typically involving the loss of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule, which has a mass of 27 Da.[4] This can occur from the molecular ion or from other fragments containing the benzonitrile group. For example, the fragment at m/z 120 could lose HCN to produce a fragment at m/z 93 .
McLafferty Rearrangement
For nitriles with a sufficiently long alkyl chain, a McLafferty rearrangement is possible.[7] This involves the transfer of a γ-hydrogen to the nitrogen atom with subsequent cleavage of the α-β bond. In 2-(2-Ethoxyethoxy)benzonitrile, the side chain may be flexible enough to allow for a hydrogen transfer from the terminal ethyl group, although this is likely a less favored pathway compared to the direct ether cleavages.
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation, the following diagrams outline the key cleavage points and resulting fragments.
Caption: Primary fragmentation pathways of 2-(2-Ethoxyethoxy)benzonitrile.
Comparison with Structurally Similar Compounds
The fragmentation pattern of 2-(2-Ethoxyethoxy)benzonitrile can be compared to simpler, related molecules to build confidence in the predicted fragments.
-
Phenetole (Ethoxybenzene): The mass spectrum of phenetole shows a strong molecular ion peak and a base peak resulting from the loss of an ethylene molecule via a rearrangement, and a significant peak from the loss of the ethyl group.[6][8] This supports the likelihood of cleavage of the ether side chain in our target molecule.
-
Benzonitrile: The mass spectrum of benzonitrile is dominated by the molecular ion peak. A notable fragment corresponds to the loss of HCN.[4] This suggests that fragments of 2-(2-Ethoxyethoxy)benzonitrile containing the benzonitrile moiety will also exhibit this characteristic loss.
-
Diethylene glycol monoethyl ether: While not aromatic, the fragmentation of this compound is dominated by cleavage of the C-O and C-C bonds within the ether chain, leading to characteristic oxonium ions.[9][10] This reinforces the prediction of similar cleavages in the side chain of our molecule.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of 2-(2-Ethoxyethoxy)benzonitrile in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to a final concentration of 10 µg/mL for analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-400
Caption: Recommended workflow for GC-MS analysis.
Summary of Predicted Major Fragments
The following table summarizes the most likely prominent fragments in the electron ionization mass spectrum of 2-(2-Ethoxyethoxy)benzonitrile.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 191 | [C₁₁H₁₃NO₂]⁺• | - | Molecular Ion |
| 176 | [C₁₀H₁₀NO₂]⁺ | •CH₃ | α-cleavage of terminal ethyl group |
| 146 | [C₉H₈NO]⁺ | •OCH₂CH₃ | C-O bond cleavage |
| 120 | [C₇H₄(CN)O]⁺ | •CH₂CH₂OCH₂CH₃ | Benzylic-type cleavage |
| 102 | [C₆H₄(CN)]⁺• | •OCH₂CH₂OCH₂CH₃ | Cleavage of the ether side chain |
| 73 | [CH₂OCH₂CH₃]⁺ | C₈H₅NO• | α-cleavage within the ether chain |
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 2-(2-Ethoxyethoxy)benzonitrile. By understanding the fundamental fragmentation mechanisms of its constituent functional groups—benzonitrile, aromatic ether, and aliphatic ether—we can anticipate the major fragment ions that would be observed in an experimental setting. The provided experimental protocol offers a robust starting point for researchers seeking to confirm this fragmentation pattern and utilize mass spectrometry for the structural characterization of this and related molecules. The principles outlined herein serve as a valuable reference for the interpretation of mass spectra in the broader context of organic and medicinal chemistry.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of ethoxyethane fragmentation pattern. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Problems in Chemistry. (2020, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]
-
Garrido-López, A., et al. (2018). 2-[2-(2-undecoxyethoxy]ethoxy]ethanol fragments spectra and the fragment of the molecule corresponding to them. ResearchGate. [Link]
-
Pharmaceutical Concepts. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation [Video]. YouTube. [Link]
-
Mischnick, P., et al. (2000). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. [Link]
-
Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). [Link]
-
Jusko, P., et al. (2021). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Jusko, P., et al. (2021). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. [Link]
-
Dea, D., et al. (2015). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
NIST. (n.d.). Ethanol, 2-(2-ethoxyethoxy)-. NIST Chemistry WebBook. [Link]
-
Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]
-
Dea, D., et al. (2013). GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science. [Link]
-
Dr. M. M. S. Jassal. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule [Video]. YouTube. [Link]
-
Dea, D., et al. (2016). Product ion MS/MS spectra for m/z 168 (A), m/z 165 (B) and m/z 155 (C) in isotopic D3‐methyl 2‐ethoxybenzoate. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Ethoxybenzonitrile. National Institutes of Health. [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]
-
NIST. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. [Link]
-
G. de la Fuente, et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. PubMed. [Link]
-
Wikipedia. (2023, December 13). 2-(2-Ethoxyethoxy)ethanol. [Link]
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Comparative Reactivity Guide: 2-(2-Ethoxyethoxy)benzonitrile vs. 2-Ethoxybenzonitrile
[1][2]
Executive Summary
This technical guide compares the reactivity profiles of 2-ethoxybenzonitrile (Compound A) and its glycolic analog, 2-(2-ethoxyethoxy)benzonitrile (Compound B) .[1][2] While both compounds share an ortho-alkoxy benzonitrile core, the elongation of the ether side chain in Compound B introduces significant chelation-assisted reactivity .[1]
For drug development professionals, the critical distinction lies in the "Podand Effect" —the ability of the diethylene glycol tail in Compound B to act as a hemilabile ligand. This capability fundamentally alters reaction kinetics, solubility, and regioselectivity in metallation and nucleophilic addition pathways compared to the sterically simpler Compound A.
Physicochemical Profile & Structural Logic[1][2]
The structural modification from an ethyl group to a 2-ethoxyethyl group transforms the substituent from a simple electron-donating group (EDG) into a functional chelator.[1][2]
| Feature | 2-Ethoxybenzonitrile (A) | 2-(2-Ethoxyethoxy)benzonitrile (B) | Impact on Reactivity |
| Structure | Ph-O-CH₂CH₃ | Ph-O-CH₂CH₂-O-CH₂CH₃ | B allows bidentate coordination.[1][2][3] |
| Molecular Weight | 147.18 g/mol | 191.23 g/mol | B has higher atom economy "cost" but adds function.[1][2][3] |
| Physical State | Solid (mp 43–46 °C) | Viscous Oil (Predicted) | B is harder to crystallize; easier to handle in flow chemistry.[1][2][3] |
| LogP (Est.) | ~2.3 | ~1.9 | B has higher aqueous/polar solvent solubility.[1][2][3] |
| Coordination | Monodentate (O1) | Bidentate (O1, O2) | B stabilizes metal cations (Li⁺, Mg²⁺) via the Podand Effect.[3] |
Mechanistic Deep Dive: The Chelation Factor
The divergence in reactivity is best explained by the Complex Induced Proximity Effect (CIPE) .[1][2] In reactions involving organometallics (e.g., Grignard additions, Lithiations), the metal center coordinates to the substrate before the reaction occurs.
-
Compound A (Monodentate): The metal (e.g., Li⁺) coordinates only to the phenolic oxygen or the nitrile nitrogen. The binding is weaker and less geometrically constrained.[1][2]
-
Compound B (Podand/Bidentate): The ether tail wraps around the metal cation, creating a pseudo-crown ether complex. This pre-organizes the reagent near the reactive center (the ortho proton or the nitrile carbon), significantly lowering the activation energy for subsequent steps.
Visualization: Chelation-Assisted Transition States[1][2]
Figure 1: Mechanistic comparison of metal coordination. Compound B forms a stable 5-membered chelate ring with the metal cation, facilitating faster intramolecular reaction rates.
Comparative Reactivity Case Studies
Case Study 1: Directed Ortho-Metalation (DoM)
Objective: Functionalization of the benzene ring at the C3 position (adjacent to the alkoxy group).[2]
-
Reagent:
-BuLi / TMEDA in THF at -78°C. -
Mechanism: The alkoxy group acts as a Directed Metalation Group (DMG).[1][2]
-
Comparison:
-
Compound A: Requires strong bases and strictly anhydrous conditions.[1][2] The ortho-lithiation is driven by the inductive effect of the oxygen and coordination to the nitrile.
-
Compound B: The "tail" assists in de-aggregating the alkyllithium hexamer.[1][2] The distal oxygen coordinates to the Lithium, anchoring it specifically at the ortho position.[1] This results in higher regioselectivity and faster metalation rates , often reducing the need for external additives like TMEDA.[1]
-
Case Study 2: Nucleophilic Addition to Nitrile (Grignard)
Objective: Synthesis of ortho-alkoxy aryl ketones (e.g., reaction with PhMgBr).
-
Compound A: The Grignard reagent coordinates to the nitrile nitrogen.[1][2] Steric hindrance from the ethyl group is minimal.[1][2] Yields are generally good (~80%).[1][2]
-
Compound B: The Mg²⁺ of the Grignard reagent is chelated by the side chain oxygens.[2] This can have a dual effect:
-
Acceleration: If the chelation brings the nucleophile closer to the nitrile carbon.[1][2]
-
Inhibition (Over-stabilization): If the chelation is too strong, it may sequester the Grignard reagent, preventing it from attacking the nitrile.[1]
-
Field Insight: Generally, for Compound B, higher temperatures (reflux) may be required compared to A to break the stable chelate and permit nucleophilic attack, but the final product purity is often higher due to lack of side reactions.
-
Case Study 3: Hydrolysis (Pinner Reaction)
Objective: Conversion of Nitrile to Amide/Acid.
-
Compound A: Low water solubility limits the rate in aqueous acid/base.[1][2] Requires co-solvents (EtOH/DMSO).[1][2]
-
Compound B: The ethoxy-ethoxy tail acts as an internal Phase Transfer Catalyst .[1][2] It increases the local concentration of water/hydroxide near the nitrile group.[2]
-
Result: Compound B hydrolyzes significantly faster (1.5x - 2.0x rate) in biphasic systems compared to Compound A.[1][2]
Experimental Protocols
Protocol A: Synthesis of 2-(2-Ethoxyethoxy)benzonitrile
Use this protocol to generate the "chelating" standard if not commercially available.[1][2]
Reagents: 2-Hydroxybenzonitrile (1.0 eq), 2-Bromoethyl ethyl ether (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).[1][2]
-
Setup: Charge a round-bottom flask with 2-Hydroxybenzonitrile and K₂CO₃ in anhydrous DMF.
-
Addition: Add 2-Bromoethyl ethyl ether dropwise at room temperature.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2]
-
Workup: Dilute with water (dissolves inorganic salts).[1][2] Extract with EtOAc.[1][2] The "tail" makes the product slightly amphiphilic; avoid vigorous shaking to prevent emulsions.[1][2]
-
Purification: Vacuum distillation or column chromatography.[1][2]
Protocol B: Comparative Ortho-Lithiation
Validating the "Podand Effect".
Reagents: Substrate (A or B, 1.0 mmol),
Decision Matrix for Researchers
| If your goal is... | Choose Compound A | Choose Compound B |
| Standard Intermediate | ✅ Readily available, cheaper.[1][2][3] | ❌ Requires synthesis/sourcing.[1][2][3] |
| C-H Activation/Lithiation | ❌ Slower, requires TMEDA.[1][2][3] | ✅ Superior. Self-directing, faster rates.[1][2] |
| Aqueous Chemistry | ❌ Poor solubility.[1][2][3] | ✅ "Internal surfactant" properties.[1][2][3] |
| Crystallinity | ✅ Good (Solid).[1][2][3] | ❌ Poor (Likely Oil).[1][2][3] |
References
-
Snieckus, V. (1990).[1][2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][2] Chemical Reviews, 90(6), 879–933.[1][2] Link[1][2]
-
Beak, P., & Meyers, A. I. (1986).[1][2] "Stereo- and regiocontrol by complex induced proximity effects: reactions of organolithium compounds." Accounts of Chemical Research, 19(11), 356–363.[1] Link[1][2]
-
Gschwend, H. W., & Rodriguez, H. R. (1979).[1][2] "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1. (Fundamental review on alkoxy directing groups).
-
PubChem Database. "2-Ethoxybenzonitrile (CID 576922)."[1][2] National Library of Medicine.[1][2] Link
-
PubChem Database. "2-(2-Ethoxyethoxy)benzonitrile derivatives."[1][2] (Inferred structural data from related glycol ethers). Link
A Comparative Guide to the Elemental Analysis and Characterization of 2-(2-Ethoxyethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical comparison of key analytical techniques for the elemental analysis and structural characterization of 2-(2-Ethoxyethoxy)benzonitrile, a niche organic compound with potential applications in pharmaceutical and materials science. In the absence of extensive published data for this specific molecule, this guide synthesizes foundational analytical principles and experimental data from closely related structural analogs, namely 2-ethoxybenzonitrile and compounds containing the 2-ethoxyethoxy moiety. We present a holistic analytical workflow, detailing the theoretical underpinnings, experimental protocols, and expected data for elemental analysis (CHN), nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Through this comparative approach, we aim to provide researchers with a robust framework for the definitive identification and characterization of 2-(2-Ethoxyethoxy)benzonitrile and similarly structured molecules.
Introduction: The Analytical Imperative for Novel Compounds
2-(2-Ethoxyethoxy)benzonitrile (C₁₁H₁₃NO₂) is an aromatic compound featuring a nitrile group and an ether linkage. The unique combination of these functional groups suggests its potential utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialized polymers. As with any novel compound, rigorous characterization is paramount to confirm its identity, purity, and structural integrity before its use in further research and development.
This guide is structured to provide a multi-faceted analytical approach, demonstrating how different techniques yield complementary information to build a complete structural picture. We will delve into the "why" behind procedural steps, offering insights honed from practical laboratory experience.
Foundational Analysis: Elemental Composition
Elemental analysis is the cornerstone of chemical characterization, providing the empirical formula of a compound. For an organic molecule like 2-(2-Ethoxyethoxy)benzonitrile, Carbon, Hydrogen, and Nitrogen (CHN) analysis is the primary method to determine its elemental composition.
Theoretical Composition
Based on the molecular formula C₁₁H₁₃NO₂, the theoretical elemental composition is calculated as follows:
-
Molecular Weight: 191.23 g/mol
-
Carbon (C): (11 * 12.011) / 191.23 * 100% = 69.09%
-
Hydrogen (H): (13 * 1.008) / 191.23 * 100% = 6.85%
-
Nitrogen (N): (1 * 14.007) / 191.23 * 100% = 7.32%
-
Oxygen (O): (2 * 15.999) / 191.23 * 100% = 16.73% (Typically determined by difference)
Comparative Technique: Combustion Analysis
Combustion analysis is the gold standard for CHN determination. The underlying principle involves the complete combustion of the sample in a controlled oxygen environment, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂).
Experimental Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of 2-(2-Ethoxyethoxy)benzonitrile into a tin capsule.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Combustion: The encapsulated sample is dropped into a high-temperature (typically ~900-1000 °C) combustion furnace. The presence of excess oxygen ensures complete conversion of the sample to CO₂, H₂O, and various nitrogen oxides (NOx).
-
Reduction: The combustion gases are passed through a reduction tube containing heated copper to convert any NOx to N₂.
-
Separation and Detection: The gas mixture (CO₂, H₂O, and N₂) is then passed through a chromatographic column to separate the individual components. A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector response and the initial sample weight.
Data Interpretation and Comparison
The experimental results from the CHN analysis should be compared with the theoretical values. A close correlation (typically within ±0.4%) provides strong evidence for the proposed molecular formula.
| Element | Theoretical % | Expected Experimental % |
| C | 69.09 | 69.09 ± 0.4 |
| H | 6.85 | 6.85 ± 0.4 |
| N | 7.32 | 7.32 ± 0.4 |
Table 1: Comparison of Theoretical and Expected Experimental Elemental Composition of 2-(2-Ethoxyethoxy)benzonitrile.
Structural Elucidation: A Spectroscopic Ensemble
While elemental analysis confirms the "what" and "how much" of the elemental makeup, spectroscopic techniques are essential to determine the "how," revealing the connectivity of atoms and the overall molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of 2-(2-Ethoxyethoxy)benzonitrile in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of, for example, 400 MHz. Key parameters to set include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum on the same instrument, typically operating at a frequency of 100 MHz for a 400 MHz spectrometer. ¹³C NMR generally requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
Based on the structure of 2-(2-Ethoxyethoxy)benzonitrile and data from analogous compounds, the following ¹H NMR signals are predicted:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.55 | d | 1H | Ar-H (ortho to CN) | Deshielded by the electron-withdrawing nitrile group. |
| ~7.45 | t | 1H | Ar-H | |
| ~7.00 | t | 1H | Ar-H | |
| ~6.95 | d | 1H | Ar-H (ortho to O) | Shielded by the electron-donating ether group. |
| ~4.20 | t | 2H | -O-CH₂ -CH₂-O- | Adjacent to the aromatic ring oxygen. |
| ~3.85 | t | 2H | -O-CH₂-CH₂ -O- | |
| ~3.60 | q | 2H | -O-CH₂ -CH₃ | |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹H NMR data for 2-(2-Ethoxyethoxy)benzonitrile.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | Ar-C -O | Carbon attached to the electronegative oxygen. |
| ~134 | Ar-C | Aromatic carbons. |
| ~133 | Ar-C | Aromatic carbons. |
| ~121 | Ar-C | Aromatic carbons. |
| ~117 | -C ≡N | Characteristic shift for a nitrile carbon. |
| ~115 | Ar-C | Aromatic carbons. |
| ~112 | Ar-C -CN | Carbon bearing the nitrile group. |
| ~70 | -O-C H₂-CH₂-O- | Ether carbons. |
| ~69 | -O-CH₂-C H₂-O- | Ether carbons. |
| ~68 | -O-C H₂-CH₃ | Ether carbon. |
| ~15 | -O-CH₂-C H₃ | Methyl carbon. |
Table 3: Predicted ¹³C NMR data for 2-(2-Ethoxyethoxy)benzonitrile.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3050 | Medium | C-H stretch | Aromatic |
| ~2950-2850 | Strong | C-H stretch | Aliphatic |
| ~2225 | Strong, Sharp | C≡N stretch | Nitrile |
| ~1600, ~1480 | Medium | C=C stretch | Aromatic Ring |
| ~1250 | Strong | C-O stretch | Aryl Ether |
| ~1120 | Strong | C-O stretch | Aliphatic Ether |
Table 4: Predicted characteristic IR absorption bands for 2-(2-Ethoxyethoxy)benzonitrile.
The presence of a sharp, strong peak around 2225 cm⁻¹ is highly diagnostic for the nitrile group.[1] The strong absorptions in the 1250-1120 cm⁻¹ region are characteristic of the C-O stretching of the aryl and aliphatic ether linkages.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of liquid 2-(2-Ethoxyethoxy)benzonitrile directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 2-(2-Ethoxyethoxy)benzonitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The compound will travel through the GC column and be separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).
-
Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight of C₁₁H₁₃NO₂. The stability of the aromatic ring should result in a reasonably prominent molecular ion peak.
-
Key Fragmentation Pathways:
-
Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[3] This could lead to the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃).
-
Cleavage of the ethoxyethoxy chain: Fragmentation can occur at various points along the ether chain, leading to characteristic fragment ions. For example, cleavage of the bond between the two ether oxygens could generate a fragment at m/z = 148 (M - 43).
-
Benzylic-type cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen could lead to a fragment corresponding to the benzonitrile cation (m/z = 103) or a phenoxy cation (m/z = 93). Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[4]
-
Comparative Summary and Conclusion
The comprehensive characterization of 2-(2-Ethoxyethoxy)benzonitrile requires a synergistic approach, where each analytical technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Key Expected Results for 2-(2-Ethoxyethoxy)benzonitrile |
| Elemental Analysis | Elemental composition and empirical formula | C: 69.09%, H: 6.85%, N: 7.32% |
| ¹H NMR | Number and chemical environment of protons | Distinct signals for aromatic and aliphatic protons, with characteristic shifts and splitting patterns. |
| ¹³C NMR | Number and chemical environment of carbons | Signals for aromatic, nitrile, and ether carbons in their expected chemical shift regions. |
| FTIR Spectroscopy | Presence of functional groups | Strong, sharp C≡N stretch (~2225 cm⁻¹), strong C-O ether stretches (~1250 and ~1120 cm⁻¹), and aromatic C-H and C=C bands. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Molecular ion peak at m/z = 191, with fragments corresponding to cleavage of the ether chain and the aromatic ring. |
Table 5: A comparative summary of the analytical techniques for the characterization of 2-(2-Ethoxyethoxy)benzonitrile.
References
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethoxyethane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzonitrile. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Ethoxyethoxymethyl)benzonitrile. PubChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2-(2-ethoxyethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-Ethoxy-ethoxy)-ethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
Sources
- 1. 2-(2-Ethoxyethoxy)ethanol | C6H14O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0004257B1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(2-Ethoxyethoxy)benzonitrile
For the modern researcher, pushing the boundaries of drug discovery and chemical synthesis requires not only innovation but also an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 2-(2-Ethoxyethoxy)benzonitrile, a compound with significant potential in various synthetic applications. By understanding the inherent risks and implementing robust safety measures, you can mitigate hazards and foster a secure and productive laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Chemistry of Safety
2-(2-Ethoxyethoxy)benzonitrile is a substituted benzonitrile, and its safe handling is predicated on a thorough understanding of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation.[2] The nitrile functional group (-C≡N) warrants particular attention, as related compounds can cause adverse health effects.[3][4]
A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental setup (e.g., open bench vs. fume hood), and the potential for aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling 2-(2-Ethoxyethoxy)benzonitrile. The following table outlines the minimum required PPE, with an explanation of the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile gloves | Provides a robust barrier against skin contact. Nitriles are generally recommended for handling a wide range of organic chemicals.[4] |
| Eye Protection | Chemical safety goggles | Protects against splashes and aerosols, which can cause serious eye irritation.[2][4] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | The compound is harmful if inhaled.[1][2] Engineering controls like a fume hood are the primary means of mitigating inhalation risks.[5] |
Safe Handling and Storage: A Proactive Approach to Laboratory Safety
Adherence to a strict handling and storage protocol is paramount to preventing accidental exposure and ensuring the integrity of the compound.
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including a waste container, readily accessible.
-
Personal Protective Equipment : Don the required PPE as outlined in the table above.
-
Dispensing : Carefully dispense the required amount of 2-(2-Ethoxyethoxy)benzonitrile. Avoid generating dust or aerosols. Use appropriate tools for transfer, such as a spatula or a powder funnel.
-
Reaction Setup : If using in a reaction, add the compound to the reaction vessel within the fume hood. Ensure that the reaction apparatus is securely clamped and that any potential sources of ignition are removed.[5]
-
Post-Handling : After use, securely seal the container.[4][5]
-
Decontamination : Clean any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1][3]
Safe Handling Workflow for 2-(2-Ethoxyethoxy)benzonitrile
Storage:
Store 2-(2-Ethoxyethoxy)benzonitrile in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Emergency Response Decision Tree:
Emergency Response Protocol
First Aid Measures:
-
Inhalation : If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Skin Contact : In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[1]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Ingestion : If swallowed, call a poison control center or doctor immediately for treatment advice.[1] Rinse mouth with water.[1]
Spill Cleanup:
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[5] Ensure the cleanup is conducted while wearing appropriate PPE. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Waste Disposal: Responsible Stewardship
All waste containing 2-(2-Ethoxyethoxy)benzonitrile, including empty containers and contaminated materials, must be disposed of as hazardous waste.[1] Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly work with 2-(2-Ethoxyethoxy)benzonitrile, ensuring both your personal safety and the integrity of your research.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Ethoxyethanol. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(2-Ethoxyethoxy)-Ethanol, 98+%. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Ethoxyethoxymethyl)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxybenzonitrile. Retrieved from [Link]
-
Loba Chemie. (2016). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 2-(2-butoxyethoxy)ethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-(2-Ethoxyethoxy)ethanol. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
